molecular formula C26H21FN6O5 B12408198 c-Met-IN-10

c-Met-IN-10

Cat. No.: B12408198
M. Wt: 516.5 g/mol
InChI Key: WAJMNPGYTYIUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c-Met-IN-10 (compound 26a) is a highly potent and selective inhibitor of the c-Met kinase, demonstrating an IC50 value of 16 nM . This activity is significant as the c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates crucial downstream signaling pathways like RAS-MAPK and PI3K-AKT, which control cell proliferation, survival, motility, and invasion . Dysregulation of the HGF/c-Met axis is a well-documented mechanism in carcinogenesis, making it a promising therapeutic target in multiple solid tumors . In cellular assays, this compound exhibits robust inhibitory activity against a panel of cancer cell lines, including A549, H460, and HT-29, with IC50 values ranging from 0.56 to 1.59 μM . Further mechanistic studies confirm that this compound suppresses colony formation in HT-29 cells, induces apoptosis in both HT-29 and A549 cells, and inhibits motility in A549 cells . These functional readouts are consistent with the compound effectively blocking pro-tumorigenic c-Met signaling, which is known to mediate processes like epithelial-mesenchymal transition (EMT) and cell scattering . The compound is supplied with a molecular formula of C 26 H 21 FN 6 O 5 and a molecular weight of 516.48 . Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C26H21FN6O5

Molecular Weight

516.5 g/mol

IUPAC Name

N-[4-[[2-(cyclopropanecarbonylamino)-4-pyridinyl]oxy]-3-fluorophenyl]-4-methyl-3,5-dioxo-2-phenyl-1,2,4-triazine-6-carboxamide

InChI

InChI=1S/C26H21FN6O5/c1-32-25(36)22(31-33(26(32)37)17-5-3-2-4-6-17)24(35)29-16-9-10-20(19(27)13-16)38-18-11-12-28-21(14-18)30-23(34)15-7-8-15/h2-6,9-15H,7-8H2,1H3,(H,29,35)(H,28,30,34)

InChI Key

WAJMNPGYTYIUHZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=CC(=NC=C4)NC(=O)C5CC5)F

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of c-Met-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-10, also identified as compound 26a, is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of this pathway, often through overexpression or mutation of the c-Met receptor, is a key driver in the progression of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key preclinical data, detailed experimental protocols, and visualizations of the underlying biological processes.

Core Mechanism of Action: Potent and Selective Inhibition of c-Met Kinase

This compound exerts its anti-tumor effects through the direct inhibition of the c-Met kinase. As a type I inhibitor, it is understood to bind to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This blockade of c-Met signaling leads to the downstream suppression of pro-tumorigenic cellular processes.

Biochemical Potency

In biochemical assays, this compound demonstrates high potency against the c-Met kinase.

CompoundTargetIC50 (nM)
This compound (26a)c-Met Kinase16
Table 1: Biochemical inhibitory activity of this compound against c-Met kinase.
Cellular Activity

This compound effectively inhibits the proliferation of various cancer cell lines that are dependent on c-Met signaling.

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer1.59
H460Non-Small Cell Lung Cancer0.72
HT-29Colorectal Cancer0.56
Table 2: Anti-proliferative activity of this compound in various cancer cell lines.

Downstream Signaling and Cellular Effects

By inhibiting c-Met phosphorylation, this compound effectively abrogates downstream signaling cascades, leading to a range of anti-cancer effects at the cellular level.

Inhibition of Downstream Signaling Pathways

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers the activation of several key downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, and migration.[2][3] this compound's inhibition of c-Met kinase activity blocks these cascades.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT HGF HGF HGF->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT->Migration cMet_IN_10 This compound cMet_IN_10->cMet Inhibits

Figure 1: c-Met Signaling Pathway and Inhibition by this compound.
Cellular Consequences of c-Met Inhibition

The blockade of these signaling pathways by this compound manifests in several key anti-cancer cellular responses.

  • Inhibition of Colony Formation: Treatment with this compound significantly suppresses the ability of cancer cells to form colonies, indicating a reduction in their clonogenic potential.

  • Induction of Apoptosis: this compound induces programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.

  • Inhibition of Cell Migration: The motility of cancer cells is a key factor in metastasis. This compound has been shown to inhibit the migration of cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical c-Met Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • This compound (or test compound)

Procedure:

  • Prepare a solution of recombinant c-Met kinase in kinase buffer.

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • In a 96-well plate, add the c-Met kinase solution to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate. The final ATP concentration should be at or near the Km for c-Met.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

start Start prep_kinase Prepare c-Met kinase solution start->prep_kinase prep_compound Prepare serial dilutions of this compound start->prep_compound add_kinase Add kinase to 96-well plate prep_kinase->add_kinase add_compound Add compound/DMSO to wells prep_compound->add_compound add_kinase->add_compound incubate1 Incubate (10-15 min) add_compound->incubate1 start_reaction Initiate reaction with ATP/substrate incubate1->start_reaction incubate2 Incubate (e.g., 60 min at 30°C) start_reaction->incubate2 stop_reaction Stop reaction & measure ADP incubate2->stop_reaction analyze Calculate % inhibition and IC50 stop_reaction->analyze end End analyze->end

Figure 2: Workflow for a Biochemical c-Met Kinase Assay.
Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, H460, HT-29)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for c-Met Signaling

This technique is used to detect the phosphorylation status of c-Met and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • HGF

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to a suitable confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with HGF for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of a compound on the collective migration of a sheet of cells.

Materials:

  • Cancer cell lines

  • Culture dishes or plates

  • Pipette tip or a specialized scratch tool

  • This compound

  • Microscope with a camera

Procedure:

  • Grow a confluent monolayer of cells in a culture dish.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the cells to remove any detached cells.

  • Add fresh medium containing this compound or vehicle control.

  • Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

  • Measure the area of the gap at each time point and calculate the rate of cell migration.

Conclusion

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of c-Met's enzymatic activity, leading to the suppression of key downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration. The preclinical data strongly support its potential as an anti-cancer agent, particularly in tumors that are dependent on aberrant c-Met signaling. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel c-Met inhibitors.

References

The Discovery and Synthesis of c-Met-IN-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase is a well-validated target in oncology, implicated in tumor growth, metastasis, and acquired resistance to other targeted therapies. This has spurred the development of numerous small molecule inhibitors. This technical guide focuses on c-Met-IN-10, a potent and selective inhibitor of c-Met kinase. We will delve into the discovery, synthesis, and biological evaluation of this compound, providing a comprehensive resource for researchers in the field. This guide includes detailed experimental protocols, quantitative biological data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to c-Met and Its Role in Cancer

The mesenchymal-epithelial transition factor (c-Met), also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] The binding of its ligand, hepatocyte growth factor (HGF), triggers the dimerization and autophosphorylation of the c-Met receptor, initiating a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/Akt, and STAT pathways, which are pivotal in cell growth and survival.

In normal physiological conditions, the HGF/c-Met signaling axis is tightly regulated and is important in embryonic development and tissue regeneration. However, aberrant activation of this pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a hallmark of numerous human cancers.[1] This dysregulation can lead to uncontrolled cell growth, angiogenesis, and metastasis, making c-Met an attractive target for therapeutic intervention in oncology.

The c-Met Signaling Pathway

The activation of the c-Met receptor by HGF initiates a complex network of intracellular signaling events. The following diagram illustrates the key components and interactions within this pathway.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GAB1 GAB1 cMet->GAB1 Recruits GRB2 GRB2 cMet->GRB2 Recruits STAT3 STAT3 cMet->STAT3 Motility Motility cMet->Motility Invasion Invasion cMet->Invasion PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Survival mTOR->Proliferation STAT3->Proliferation STAT3->Survival

Caption: The c-Met signaling pathway initiated by HGF binding.

Discovery of this compound (Compound 26a)

This compound, also referred to as compound 26a in the scientific literature, was identified through a focused drug discovery program aimed at developing novel, potent, and selective c-Met kinase inhibitors. The discovery process likely involved the design and synthesis of a library of compounds based on a specific chemical scaffold, followed by screening for c-Met inhibitory activity.

The lead compound series, N-sulfonylamidine-based derivatives, was synthesized utilizing a Cu-catalyzed three-component reaction.[2] This synthetic strategy allows for the efficient generation of a diverse range of analogs for structure-activity relationship (SAR) studies. Through iterative rounds of chemical synthesis and biological testing, compound 26a emerged as a highly potent inhibitor of c-Met kinase.

Synthesis of this compound (Compound 26a)

The synthesis of this compound involves a multi-step sequence. While the exact, detailed protocol from the primary publication is not available, a plausible synthetic route can be inferred from related publications. The key steps likely involve the preparation of key building blocks followed by a convergent synthesis.

The following diagram illustrates a generalized workflow for the synthesis of c-Met inhibitors of this class.

Synthesis_Workflow Start Starting Materials Intermediate1 Intermediate A (e.g., Substituted Pyridine) Start->Intermediate1 Intermediate2 Intermediate B (e.g., Phenylacetylene derivative) Start->Intermediate2 Coupling Sonogashira Coupling Intermediate1->Coupling Intermediate2->Coupling Final_Intermediate Key Intermediate Coupling->Final_Intermediate Final_Step Final Modification (e.g., Acrylamide formation) Final_Intermediate->Final_Step Purification Purification (e.g., Chromatography) Final_Step->Purification cMet_IN_10 This compound Purification->cMet_IN_10

Caption: A generalized synthetic workflow for c-Met inhibitors.

Biological Evaluation of this compound

The biological activity of this compound has been characterized through a series of in vitro assays to determine its potency against the c-Met kinase and its effects on cancer cell lines.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
This compoundc-Met16

Table 2: In Vitro Cellular Proliferation Activity

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma1.59
H460Large Cell Lung Cancer0.72
HT-29Colorectal Adenocarcinoma0.56

Data sourced from MedChemExpress and inferred from a publication by Liu et al.[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide methodologies for the key experiments cited in the evaluation of this compound.

c-Met Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the in vitro inhibitory activity of compounds against the c-Met kinase.

Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based technology. The assay measures the phosphorylation of a substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled streptavidin (acceptor) that binds to a biotinylated substrate are used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the c-Met enzyme and the biotinylated substrate in the kinase reaction buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.

    • Prepare the ATP solution in the kinase reaction buffer.

    • Prepare the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) in the detection buffer.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add the diluted this compound solution.

    • Add the c-Met enzyme and substrate mixture to the wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction by adding the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest and count the A549, H460, or HT-29 cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis.

Conclusion

This compound is a potent inhibitor of the c-Met kinase with significant anti-proliferative activity against various cancer cell lines. Its discovery highlights the potential of targeting the HGF/c-Met signaling pathway for cancer therapy. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers working on the development of novel c-Met inhibitors and for those seeking to further characterize the biological effects of this compound. Further studies are warranted to evaluate the in vivo efficacy and safety profile of this promising compound.

References

c-Met-IN-10: A Selective c-Met Kinase Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

c-Met-IN-10 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion; its dysregulation is implicated in the progression of numerous human cancers.[5][6][7][8] this compound, also referred to as compound 26a in its primary publication, has demonstrated significant inhibitory activity against the c-Met kinase and has shown anti-proliferative effects in various cancer cell lines.[1][2][3][4][9] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and biological activities. Detailed experimental protocols for the evaluation of c-Met inhibitors are also presented to facilitate further research and drug development efforts.

Introduction to c-Met and Its Role in Cancer

The c-Met proto-oncogene, located on chromosome 7q21-31, encodes the receptor tyrosine kinase c-Met, also known as hepatocyte growth factor receptor (HGFR).[7][10] c-Met and its only known ligand, hepatocyte growth factor (HGF), form a signaling pathway that is essential for normal physiological processes such as embryonic development, tissue regeneration, and wound healing.

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain, leading to the activation of downstream signaling cascades. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively regulate a wide array of cellular functions.[10]

In many cancers, the c-Met pathway is aberrantly activated through various mechanisms, including gene amplification, activating mutations, and overexpression of c-Met or HGF. This dysregulation drives tumor growth, angiogenesis, invasion, and metastasis, and is often associated with a poor clinical prognosis.[5][6][7] Consequently, c-Met has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[1][5][11]

This compound: A Selective Inhibitor

This compound is a novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivative identified as a highly potent inhibitor of c-Met kinase.[9][12]

Chemical Properties
PropertyValueReference
IUPAC Name N-(4-(2-fluorophenoxy)pyridin-2-yl)-4-methyl-3,5-dioxo-2-(tetrahydro-2H-pyran-2-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamideInferred from structure
Molecular Formula C26H21FN6O5[1][4]
Molecular Weight 516.48 g/mol [1][4]
Chemical Structure [9]
SMILES CC1=C(C(=O)N(N1C2OCCCC2)C(=O)C3=NN=C(C3=O)C)C(=O)NC4=NC=C(C=C4)OC5=CC=CC=C5FInferred from structure
CAS Number 2415291-03-9[1][4]
Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase. By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of c-Met signaling leads to the inhibition of cancer cell proliferation, survival, and motility.

Biological Activity of this compound

In Vitro Kinase Inhibition

This compound has been shown to be a highly potent inhibitor of c-Met kinase.

AssayIC50Reference
c-Met Kinase Assay 16 nM[1][2][3][4]

Note: The specific ATP concentration used in this assay was not reported in the available literature, which is a critical parameter for interpreting IC50 values.

Cellular Activity

This compound has demonstrated cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

Cell LineCancer TypeIC50Reference
HT-29 Colon Cancer0.56 µM[1][2][3][4]
H460 Lung Cancer0.72 µM[1][2][3][4]
A549 Lung Cancer1.59 µM[1][2][3][4]
Functional Cellular Effects

In addition to its anti-proliferative activity, this compound has been reported to:

  • Suppress colony formation in HT-29 cells.[1][2][4]

  • Induce apoptosis in HT-29 and A549 cells.[1][2][4]

  • Inhibit motility of A549 cells.[1][2][4]

Quantitative data from these specific experiments with this compound are not publicly available.

Experimental Protocols

The following sections provide detailed methodologies for key experiments typically used to characterize selective c-Met inhibitors.

c-Met Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound or other test compounds

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2 µL of c-Met enzyme solution (e.g., 4 ng per well) in kinase buffer.

  • Add 2 µL of a mixture of the peptide substrate and ATP in kinase buffer. The final concentrations should be optimized, but a common starting point is 0.2 mg/mL for the substrate and an ATP concentration close to the Km for c-Met (typically in the low µM range).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Inhibitor 1. Add Inhibitor/DMSO Enzyme 2. Add c-Met Enzyme Inhibitor->Enzyme Substrate_ATP 3. Add Substrate & ATP Enzyme->Substrate_ATP Incubate_Kinase 4. Incubate (e.g., 60 min) Substrate_ATP->Incubate_Kinase Add_ADP_Glo 5. Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo 6. Incubate (e.g., 40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection 7. Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection Incubate_Detection 8. Incubate (e.g., 30 min) Add_Detection->Incubate_Detection Read_Luminescence 9. Read Luminescence Incubate_Detection->Read_Luminescence

Caption: Workflow for an in vitro c-Met kinase assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • A549, H460, or HT-29 cells

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of c-Met and its downstream effectors.

Materials:

  • Cancer cell line with active c-Met signaling (e.g., Hs746T)

  • HGF (if studying ligand-induced phosphorylation)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow until they reach 70-80% confluency.

  • Serum-starve the cells overnight, if necessary.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes), if applicable.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

G cluster_treatment Cell Treatment cluster_lysis Protein Extraction cluster_blotting Western Blot Cell_Culture 1. Culture Cells Starve 2. Serum Starve (optional) Cell_Culture->Starve Inhibitor_Treat 3. Treat with this compound Starve->Inhibitor_Treat HGF_Stim 4. Stimulate with HGF (optional) Inhibitor_Treat->HGF_Stim Lysis 5. Lyse Cells HGF_Stim->Lysis Quantify 6. Quantify Protein Lysis->Quantify SDS_PAGE 7. SDS-PAGE Quantify->SDS_PAGE Transfer 8. Transfer to Membrane SDS_PAGE->Transfer Block 9. Block Membrane Transfer->Block Primary_Ab 10. Primary Antibody Incubation Block->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect 12. Detect Signal Secondary_Ab->Detect cMet_Signaling cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_STAT STAT Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 SHC SHC cMet->SHC JAK JAK cMet->JAK SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K SHC->GRB2 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Invasion Invasion STAT3->Invasion

References

c-Met-IN-10: A Technical Guide to its Inhibition of the HGF/c-Met Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a critical signaling pathway involved in numerous cellular processes, including proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met pathway through genetic alterations such as mutations, amplification, or protein overexpression is a key driver in the development and progression of various human cancers.[1][2] Consequently, c-Met has emerged as a promising therapeutic target for cancer intervention.[2] This technical guide provides an in-depth overview of c-Met-IN-10, a potent small-molecule inhibitor of c-Met kinase, and its role in disrupting the HGF/c-Met signaling cascade.

This compound, also identified as compound 26a, is a highly potent c-Met kinase inhibitor with a reported half-maximal inhibitory concentration (IC50) of 16 nM.[3][4] Preclinical studies have demonstrated its ability to suppress tumor cell growth, induce apoptosis, and inhibit cell motility, highlighting its potential as an anti-cancer agent.[3] This document will detail the mechanism of action of this compound, present available quantitative data, outline relevant experimental protocols, and provide visualizations of the signaling pathways and experimental workflows.

The HGF/c-Met Signaling Pathway and its Inhibition by this compound

The HGF/c-Met signaling pathway is initiated by the binding of HGF to the extracellular domain of the c-Met receptor. This binding event induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular kinase domain.[1] This activation creates docking sites for various downstream signaling and adaptor proteins, including GRB2, GAB1, and STAT3, leading to the activation of multiple intracellular signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][5] These pathways collectively regulate a wide range of cellular functions that, when dysregulated, contribute to the malignant phenotype.[5]

This compound functions as a small-molecule inhibitor that targets the enzymatic activity of the c-Met tyrosine kinase.[3][6] By competing with ATP for binding to the kinase domain, this compound prevents the autophosphorylation of the c-Met receptor, thereby blocking the initiation of downstream signaling. This inhibition leads to the suppression of HGF-induced cellular responses, including proliferation, survival, and migration.

HGF_cMet_Pathway HGF/c-Met Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binding cMet_dimer c-Met Dimerization & Autophosphorylation cMet->cMet_dimer Activation GRB2_SOS GRB2/SOS cMet_dimer->GRB2_SOS Recruitment PI3K PI3K cMet_dimer->PI3K Activation STAT3 STAT3 cMet_dimer->STAT3 Activation cMet_IN_10 This compound cMet_IN_10->cMet_dimer Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival AKT->Migration STAT3->Proliferation STAT3->Migration Invasion Invasion Proliferation->Invasion Migration->Invasion

Figure 1: HGF/c-Met pathway and this compound inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The available data is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
This compoundc-Met Kinase16

Data sourced from MedChemExpress and a study on N-sulfonylamidine-based derivatives.[3][7]

Table 2: Cellular Antiproliferative Activity

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma1.59
H460Large Cell Lung Cancer0.72
HT-29Colorectal Adenocarcinoma0.56

Data sourced from MedChemExpress and a study on N-sulfonylamidine-based derivatives.[3][7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide generalized methodologies for key experiments used to characterize the activity of this compound.

In Vitro c-Met Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Kinase_Assay_Workflow In Vitro c-Met Kinase Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant c-Met Enzyme - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor reaction_setup Set up Reaction in 96-well Plate: - Add c-Met enzyme - Add this compound/vehicle - Add Substrate prepare_reagents->reaction_setup prepare_inhibitor->reaction_setup initiate_reaction Initiate Reaction by Adding ATP reaction_setup->initiate_reaction incubation Incubate at 30°C for a Defined Period (e.g., 30-60 min) initiate_reaction->incubation stop_reaction Stop Reaction (e.g., add EDTA solution) incubation->stop_reaction detection Detection: - Add detection reagents (e.g., ADP-Glo™) - Measure luminescence/fluorescence stop_reaction->detection data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 value detection->data_analysis end End data_analysis->end

Figure 2: Workflow for an in vitro c-Met kinase assay.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). Prepare stock solutions of recombinant human c-Met kinase, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the c-Met enzyme, the substrate, and the various concentrations of this compound or vehicle (DMSO) to the appropriate wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Quantify the amount of ADP produced (or substrate phosphorylated) using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, H460, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis for Pathway Inhibition

Western blotting is used to detect the phosphorylation status of c-Met and its downstream effectors to confirm pathway inhibition.

Methodology:

  • Cell Treatment and Lysis: Culture cells to a suitable confluency and then serum-starve them overnight. Pre-treat the cells with various concentrations of this compound for a specified time before stimulating with HGF. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated downstream targets (e.g., p-AKT, p-ERK), and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control to assess the degree of pathway inhibition.

Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, a measure of clonogenic survival.

Methodology:

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Compound Treatment: Treat the cells with different concentrations of this compound or vehicle.

  • Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

  • Fixation and Staining: Fix the colonies with a solution such as methanol or paraformaldehyde and then stain them with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control to evaluate the long-term effect of the inhibitor on cell proliferation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound or vehicle for a specified time.

  • Cell Harvesting and Staining: Harvest both adherent and floating cells. Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Migration (Wound Healing) Assay

This assay is used to evaluate the effect of an inhibitor on cell motility.

Wound_Healing_Workflow Wound Healing (Scratch) Assay Workflow start Start seed_cells Seed Cells in a Plate and Grow to Confluence start->seed_cells create_wound Create a 'Wound' or 'Scratch' in the Cell Monolayer seed_cells->create_wound wash_cells Wash with PBS to Remove Detached Cells create_wound->wash_cells add_media Add Fresh Media with This compound or Vehicle wash_cells->add_media image_t0 Image the Wound at Time 0 add_media->image_t0 incubation Incubate at 37°C image_t0->incubation image_tx Image the Wound at Various Time Points (e.g., 24h, 48h) incubation->image_tx data_analysis Analyze Wound Closure: - Measure the width or area of the wound - Calculate the percentage of wound closure image_tx->data_analysis end End data_analysis->end

Figure 3: Workflow for a wound healing assay.

Methodology:

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment and Imaging: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound or vehicle. Capture images of the wound at time zero and at subsequent time points (e.g., every 12 or 24 hours).

  • Data Analysis: Measure the width or area of the wound at each time point. Calculate the rate of wound closure to assess the effect of the inhibitor on cell migration.

Conclusion

This compound is a potent inhibitor of the c-Met kinase, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its ability to effectively block the HGF/c-Met signaling pathway underscores its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential. This guide provides a comprehensive overview of the current knowledge on this compound and standardized protocols for its biological evaluation.

References

A Technical Guide to the Effects of c-Met Kinase Inhibition on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular and molecular effects of inhibiting the c-Met receptor tyrosine kinase, a critical node in cancer cell signaling. While centered on the potent inhibitor c-Met-IN-10 , this document also incorporates data and methodologies from other well-characterized c-Met inhibitors to present a comprehensive picture for researchers. The information herein is intended to facilitate the design and execution of experiments aimed at evaluating c-Met-targeted therapies.

The c-Met Signaling Network: A Driver of Malignancy

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, with its exclusive ligand, Hepatocyte Growth Factor (HGF), plays a pivotal role in normal cellular processes like embryonic development and tissue repair.[1] However, aberrant activation of the HGF/c-Met axis through gene amplification, mutation, or protein overexpression is a well-documented driver of tumorigenesis, promoting cell proliferation, survival, migration, and invasion.[2]

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234/1235) within its kinase domain. This event triggers the recruitment of adaptor proteins and initiates a cascade of downstream signaling events through three primary pathways:

  • PI3K/AKT Pathway: Primarily responsible for cell survival and proliferation.

  • RAS/MAPK Pathway: A key regulator of cell growth, proliferation, and differentiation.

  • STAT3 Pathway: Involved in gene transcription that promotes angiogenesis, invasion, and survival.

These interconnected pathways collectively contribute to the aggressive and metastatic phenotype of many cancers, making c-Met a compelling target for therapeutic intervention.[1]

c_Met_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates STAT3 STAT3 cMet->STAT3 Directly or via GAB1 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Transcription Proliferation, Differentiation STAT3->Transcription Invasion, Angiogenesis

Figure 1. Overview of the HGF/c-Met downstream signaling pathways.

This compound: A Potent Kinase Inhibitor

This compound (also known as compound 26a) is a small molecule inhibitor designed to target the ATP-binding site of the c-Met kinase domain.[3][4][5] By competing with ATP, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of all downstream signaling cascades. This targeted action makes it a valuable tool for cancer research and a potential therapeutic agent.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified both enzymatically and in cell-based assays.

Assay TypeTargetIC50 ValueReference
Enzymatic Kinase Assayc-Met Kinase16 nM[3][4][6]
Cell Proliferation AssayA549 (Lung Carcinoma)1.59 µM[3][5]
Cell Proliferation AssayH460 (Lung Carcinoma)0.72 µM[5]
Cell Proliferation AssayHT-29 (Colon Carcinoma)0.56 µM[3][5]
Table 1. In Vitro Inhibitory Activity of this compound.
Effects on Cellular Functions

Qualitative studies have demonstrated that this compound exerts significant anti-cancer effects in vitro.[3][6]

  • Inhibits Cell Motility: Reduces the migratory capacity of A549 lung cancer cells.

  • Induces Apoptosis: Triggers programmed cell death in both HT-29 and A549 cells.

  • Suppresses Colony Formation: Prevents HT-29 colon cancer cells from forming colonies, indicating an inhibition of long-term cell survival and proliferation.

To provide a more complete quantitative picture of how c-Met inhibitors affect downstream signaling, the following table includes data from other well-characterized c-Met inhibitors. These results are representative of the effects expected from a potent inhibitor like this compound.

InhibitorCell LineDownstream TargetEffectReference
SU11274A498 (Renal)p-AKTDecreased phosphorylation with increasing concentration[7]
SU11274A498 (Renal)p-ERK1/2Decreased phosphorylation at higher concentrations[7]
ARQ 197769P (Renal)p-AKTDecreased phosphorylation with increasing concentration[7]
PHA-665752Variousp-c-MetPotent inhibition of HGF-induced phosphorylation[8]

Table 2. Representative Effects of c-Met Inhibitors on Downstream Signaling Molecules.

Inhibition_Diagram HGF HGF cMet c-Met HGF->cMet 1. Activation cMet_P p-c-Met cMet->cMet_P 2. Autophosphorylation ATP ATP ATP->cMet Downstream Downstream Signaling (AKT, ERK, STAT3) cMet_P->Downstream 3. Signal Transduction Response Cellular Response (Proliferation, Survival, Migration) Downstream->Response 4. Biological Effect Inhibitor This compound Inhibitor->cMet Binds to ATP Pocket Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Coat 96-well plate with kinase substrate p2 Prepare serial dilutions of this compound p3 Add diluted compound to wells r1 Add ATP and purified c-Met kinase p3->r1 r2 Incubate at room temperature r1->r2 d1 Add anti-phosphotyrosine -HRP antibody r2->d1 d2 Add chemiluminescent substrate d1->d2 d3 Read signal on plate reader d2->d3 d4 Calculate % inhibition and IC50 value d3->d4 Apoptosis_Assay_Workflow t1 Seed and treat cells with this compound t2 Incubate for 24-72 hours t1->t2 h1 Harvest floating and adherent cells t2->h1 w1 Wash cells with ice-cold PBS h1->w1 s1 Resuspend in Binding Buffer w1->s1 s2 Add Annexin V-FITC and Propidium Iodide (PI) s1->s2 s3 Incubate 15 min in the dark s2->s3 a1 Analyze via Flow Cytometry s3->a1 a2 Quantify Live, Apoptotic, and Necrotic cell populations a1->a2 Migration_Assay_Workflow p1 Serum-starve cells and resuspend s3 Add cell suspension and This compound to upper chamber p1->s3 s1 Place Transwell inserts in 24-well plate s2 Add chemoattractant (HGF) to lower chamber s1->s2 s2->s3 i1 Incubate 12-24 hours to allow migration s3->i1 f1 Remove non-migrated cells from top of insert i1->f1 f2 Fix and stain migrated cells on bottom of insert f1->f2 a1 Count stained cells under a microscope f2->a1 a2 Calculate % inhibition of migration a1->a2

References

c-Met-IN-10: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of c-Met-IN-10, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in cancer research.

Introduction to c-Met and Its Role in Cancer

The c-Met proto-oncogene, also known as hepatocyte growth factor receptor (HGFR), encodes a receptor tyrosine kinase that plays a crucial role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing.[1] The binding of its only known ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are vital for cell proliferation, survival, and motility.[2]

Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of numerous cancers.[3] Aberrant c-Met activation, through mechanisms such as gene amplification, overexpression, or mutations, can drive tumor growth, angiogenesis, invasion, and metastasis.[3][4] Consequently, c-Met has emerged as a significant therapeutic target in oncology.

This compound: A Potent Kinase Inhibitor

This compound is a highly potent small-molecule inhibitor of c-Met kinase.[5][6] It is identified as compound 26a in the scientific literature and has demonstrated significant potential in preclinical cancer models.[6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain. This binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency against the c-Met kinase and various cancer cell lines.

Target IC50 Value Assay Type
c-Met Kinase16 nM[5][6]Biochemical Kinase Assay

Table 1: Biochemical Potency of this compound

Cancer Cell Line IC50 Value (µM) Assay Type
A549 (Lung Carcinoma)0.56[5][6]Cell Viability Assay
H460 (Large Cell Lung Cancer)1.59[5][6]Cell Viability Assay
HT-29 (Colorectal Adenocarcinoma)~1.0 (estimated from literature)[5][6]Cell Viability Assay

Table 2: Cellular Potency of this compound in Cancer Cell Lines

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the application of this compound. The following diagrams, generated using the DOT language for Graphviz, illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating c-Met inhibitors.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_cellular_responses Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binding cMet_dimer c-Met Dimerization & Autophosphorylation cMet->cMet_dimer Activation RAS_MAPK RAS/MAPK Pathway cMet_dimer->RAS_MAPK PI3K_AKT PI3K/Akt Pathway cMet_dimer->PI3K_AKT STAT STAT Pathway cMet_dimer->STAT cMet_IN_10 This compound cMet_IN_10->cMet_dimer Inhibition Proliferation Proliferation RAS_MAPK->Proliferation Motility Motility RAS_MAPK->Motility Survival Survival PI3K_AKT->Survival PI3K_AKT->Motility Invasion Invasion PI3K_AKT->Invasion STAT->Proliferation

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical c-Met Kinase Assay Cell_Culture Cancer Cell Line Culture (e.g., A549, H460, HT-29) Kinase_Assay->Cell_Culture Validate Target Inhibition Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis_Assay Motility_Assay Cell Motility/Wound Healing Assay Cell_Culture->Motility_Assay Western_Blot Western Blot Analysis (p-c-Met, p-Akt, etc.) Cell_Culture->Western_Blot Animal_Model Xenograft Mouse Model Viability_Assay->Animal_Model Confirm Cellular Potency Treatment This compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (p-c-Met, Ki-67) Treatment->IHC

References

Methodological & Application

c-Met-IN-10: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, the receptor tyrosine kinase for hepatocyte growth factor (HGF), is a key regulator of a multitude of cellular processes including proliferation, survival, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is strongly implicated in the development and progression of numerous human cancers, making it a prime target for therapeutic intervention.[2][3][4][5] c-Met-IN-10 is a potent and selective small molecule inhibitor of c-Met kinase.[6] These application notes provide a comprehensive overview of in vitro protocols to characterize the activity of this compound, from biochemical validation to cellular functional assays.

c-Met Signaling Pathway

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular kinase domain.[5] This activation initiates a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately leading to various cellular responses.[4][7][8]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet_p p-c-Met cMet->cMet_p Autophosphorylation RAS_MAPK RAS/MAPK Pathway cMet_p->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet_p->PI3K_AKT STAT STAT Pathway cMet_p->STAT Motility Motility/ Invasion cMet_p->Motility cMet_IN_10 This compound cMet_IN_10->cMet_p Inhibition Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation

Caption: The c-Met signaling pathway is initiated by HGF binding, leading to receptor phosphorylation and activation of downstream cascades that regulate key cellular functions. This compound acts by inhibiting this phosphorylation.

Quantitative Data Summary

The following table summarizes the known in vitro inhibitory activities of this compound. This table can be used as a template for recording experimental results.

Assay TypeTarget/Cell LineEndpointThis compound IC₅₀Reference
Biochemical Assay c-Met KinaseKinase Activity16 nM[6]
Cell Viability A549 (Lung Carcinoma)Cell Growth0.56 µM[6]
H460 (Lung Carcinoma)Cell Growth1.59 µM[6]
HT-29 (Colon Carcinoma)Cell Growth0.87 µM[6]

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound.

Biochemical c-Met Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified c-Met kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. The remaining ATP is converted into a luminescent signal.

Materials:

  • Recombinant human c-Met enzyme

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • This compound (serial dilutions)

  • Kinase-Glo® MAX Assay System (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, ATP, and the PTK substrate.

  • Dispense Master Mix: Add 25 µL of the master mix to each well of the assay plate.

  • Add Inhibitor: Add 5 µL of serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.

  • Initiate Reaction: Add 20 µL of diluted c-Met enzyme to all wells except the "blank" control (add 1x kinase assay buffer to the blank).

  • Incubate: Incubate the plate at 30°C for 45-60 minutes.

  • Stop Reaction & Detect Signal: Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate: Incubate at room temperature for 10 minutes to stabilize the signal.

  • Read Luminescence: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on c-Met autophosphorylation in a cellular context.

Principle: Western blotting uses antibodies to detect the levels of total and phosphorylated c-Met protein in cell lysates, providing a direct measure of the inhibitor's target engagement in cells.

Materials:

  • c-Met expressing cancer cell line (e.g., HT-29, A549)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Densitometrically quantify the bands for phospho-c-Met and total c-Met, normalizing to the loading control.

Cell Viability Assay (e.g., AlamarBlue® or MTT)

This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Principle: Metabolically active cells reduce a reagent (e.g., resazurin in AlamarBlue®) into a fluorescent or colorimetric product. The signal intensity is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, H460, HT-29)

  • 96-well clear-bottom cell culture plates

  • This compound (serial dilutions)

  • AlamarBlue® reagent or MTT reagent and solubilization solution

  • Microplate reader (fluorescence or absorbance)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.

  • Add Reagent: Add AlamarBlue® reagent (typically 10% of the well volume) and incubate for another 2-4 hours.

  • Measure Signal: Read the fluorescence (Ex/Em: ~560/590 nm) or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.

In Vitro Assay Workflow

The following diagram illustrates a logical workflow for the in vitro characterization of a c-Met inhibitor like this compound.

Assay_Workflow Start Start: This compound Compound Biochem Biochemical Assay (Direct Target Inhibition) Start->Biochem IC₅₀ vs. Kinase CellularTarget Cellular Phosphorylation Assay (Target Engagement in Cells) Biochem->CellularTarget Confirm Cellular Activity Viability Cell Viability Assay (Cytotoxicity/Cytostasis) CellularTarget->Viability Assess Functional Outcome Colony Colony Formation Assay (Long-term Survival) Viability->Colony Migration Migration/Invasion Assay (Functional Effect on Motility) Viability->Migration Apoptosis Apoptosis Assay (Mechanism of Cell Death) Viability->Apoptosis End End: In Vitro Profile Complete Colony->End Migration->End Apoptosis->End

Caption: A typical workflow for characterizing this compound, starting from biochemical assays to progressively more complex cellular and functional assays.

References

Application Notes and Protocols for c-Met-IN-10 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[3][4] c-Met-IN-10 is a potent and selective small molecule inhibitor of c-Met kinase activity with a reported IC50 of 16 nM.[1] This document provides detailed protocols for cell-based assays to characterize the activity of this compound, including its effects on cell viability, apoptosis, and c-Met phosphorylation. The target cell lines for these protocols are A549 (non-small cell lung carcinoma), H460 (large cell lung cancer), and HT-29 (colorectal adenocarcinoma), in which this compound has been shown to have inhibitory activity.[1]

c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt, MAPK/ERK, and STAT pathways, which collectively drive cellular responses such as proliferation, survival, and motility.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phospho-c-Met cMet->p_cMet Dimerization & Autophosphorylation GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration cMet_IN_10 This compound cMet_IN_10->p_cMet Inhibits

Caption: The c-Met signaling pathway is activated by HGF, leading to downstream signaling and cellular responses.

Data Presentation

The following tables summarize representative quantitative data for the effects of c-Met inhibitors on cell viability, apoptosis, and c-Met phosphorylation. The specific values for this compound should be determined empirically.

Table 1: Inhibition of Cell Viability by c-Met Inhibitors (IC50, µM)

CompoundA549H460HT-29
This compound TBDTBDTBD
PHA-665752 (Example)~5.0~2.5~1.0
Crizotinib (Example)~4.0~1.5~0.5

TBD: To Be Determined experimentally. Data for PHA-665752 and Crizotinib are representative values from published literature and may vary between experiments.

Table 2: Induction of Apoptosis by c-Met Inhibitors (% Apoptotic Cells)

TreatmentA549H460HT-29
Vehicle Control<5%<5%<5%
This compound (1 µM) TBDTBDTBD
PHA-665752 (5 µM, Example)~30%~45%~60%
Cabozantinib (10 µM, Example)~25%~40%~55%

TBD: To Be Determined experimentally. Data for PHA-665752 and Cabozantinib are representative and for illustrative purposes.

Table 3: Inhibition of HGF-Induced c-Met Phosphorylation

TreatmentA549 (% Inhibition)H460 (% Inhibition)HT-29 (% Inhibition)
This compound (0.1 µM) TBDTBDTBD
PHA-665752 (0.1 µM, Example)>90%>90%>90%
Crizotinib (0.1 µM, Example)>85%>90%>95%

TBD: To Be Determined experimentally. Data represents the percentage inhibition of HGF-stimulated phospho-c-Met levels as determined by Western blot or ELISA.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • A549, H460, or HT-29 cells

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration.

  • Incubate the plate for 48 to 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow Start Seed cells in a 6-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for 24-48 hours Treat->Incubate2 Harvest Harvest cells (including supernatant) Incubate2->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate3 Incubate in the dark for 15 minutes Stain->Incubate3 Analyze Analyze by flow cytometry Incubate3->Analyze

Caption: Workflow for assessing apoptosis by Annexin V/PI staining.

Materials:

  • A549, H460, or HT-29 cells

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Incubate for 24 hours at 37°C.

  • Treat the cells with the desired concentrations of this compound and a vehicle control.

  • Incubate for 24 to 48 hours.

  • Harvest the cells by trypsinization. Collect the supernatant, which may contain apoptotic cells that have detached.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of c-Met Phosphorylation

This protocol is for detecting the inhibition of HGF-induced c-Met phosphorylation by this compound.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-c-Met Start Seed cells and grow to 80-90% confluency Starve Serum-starve cells for 16-24 hours Start->Starve Pretreat Pre-treat with this compound for 1-2 hours Starve->Pretreat Stimulate Stimulate with HGF (e.g., 50 ng/mL) for 15-30 min Pretreat->Stimulate Lyse Lyse cells in RIPA buffer with inhibitors Stimulate->Lyse Quantify Quantify protein concentration (BCA assay) Lyse->Quantify SDS_PAGE SDS-PAGE and transfer to membrane Quantify->SDS_PAGE Block Block membrane (e.g., 5% BSA in TBST) SDS_PAGE->Block Incubate_Primary Incubate with primary antibodies (p-c-Met, total c-Met, loading control) Block->Incubate_Primary Wash1 Wash with TBST Incubate_Primary->Wash1 Incubate_Secondary Incubate with HRP-conjugated secondary antibody Wash1->Incubate_Secondary Wash2 Wash with TBST Incubate_Secondary->Wash2 Detect Detect with ECL substrate and image Wash2->Detect

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Materials:

  • A549, H460, or HT-29 cells

  • Serum-free medium

  • This compound

  • Recombinant Human HGF

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well or 10 cm plates and grow to 80-90% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Immediately place the plates on ice and wash twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed for total c-Met and a loading control antibody.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for this compound. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Utilizing c-Met-IN-10 for A549 Lung Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers, including non-small cell lung cancer (NSCLC).[2] The A549 cell line, a widely used model for human lung adenocarcinoma, expresses c-Met and can be utilized to study the effects of c-Met inhibitors.[3][4] This document provides detailed application notes and protocols for investigating the effects of c-Met-IN-10, a representative c-Met inhibitor, on A549 lung cancer cells. While specific data for "this compound" is not available, this document leverages published data for well-characterized c-Met inhibitors like SU11274 to provide a comprehensive guide.

Mechanism of Action of c-Met Inhibition in A549 Cells

Inhibition of c-Met in A549 cells has been shown to suppress cell proliferation and induce apoptosis.[5] This is achieved through the modulation of downstream signaling pathways. Upon binding of HGF, the c-Met receptor becomes phosphorylated, activating downstream cascades including the PI3K/Akt and RAS/MEK/ERK pathways, which promote cell survival and proliferation.[1] C-Met inhibitors block this initial phosphorylation event.

Studies with the c-Met inhibitor SU11274 in A549 cells have demonstrated that blocking c-Met signaling leads to decreased phosphorylation of Akt and Erk.[5] Furthermore, c-Met inhibition can increase the stability of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax and PUMA, and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] This cascade of events ultimately results in the activation of caspase-3 and the induction of apoptosis.[5][6]

Data Presentation

The following tables summarize quantitative data from studies on c-Met inhibitors in A549 cells, providing a reference for expected outcomes when using this compound.

Table 1: Effect of c-Met Inhibition on A549 Cell Viability

TreatmentConcentration (µM)Incubation Time (hours)Cell Viability (% of Control)Reference
SU11274148~80%[5]
SU112741048~60%[5]
SU11274196~65%[5]
SU112741096~40%[5]

Table 2: Induction of Apoptosis by c-Met Inhibition in A549 Cells

TreatmentConcentration (µM)Incubation Time (hours)Apoptotic Cells (%)MethodReference
SU112741024Significantly IncreasedFlow Cytometry (PI Staining)[5]
shRNA/c-Met2--~22.4% increaseFlow Cytometry[7]

Table 3: Effect of c-Met Inhibition on Protein Expression in A549 Cells

TreatmentTarget ProteinChange in Expression/PhosphorylationReference
SU11274p-c-MetDecreased[5]
SU11274p-AktDecreased[5]
SU11274p-ErkDecreased[5]
SU11274p53Increased[5]
SU11274BaxIncreased[6]
SU11274Bcl-2Decreased[6]
SU11274Cleaved Caspase-3Increased[6]
shRNA/c-Met2Cleaved Caspase-3Increased[7]
shRNA/c-Met2Cleaved PARPIncreased[7]

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound in A549 cells.

A549 Cell Culture
  • Growth Medium: F-12K Medium (or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Subculturing:

    • When cells reach 70-90% confluency, aspirate the culture medium.[9]

    • Wash the cells with 1X Phosphate-Buffered Saline (PBS).

    • Add 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[9]

    • Neutralize the trypsin with complete growth medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Split the cells at a ratio of 1:4 to 1:12 into new culture vessels.[9]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed A549 cells (1 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[8]

    • Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at room temperature to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed A549 cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold 1X PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[11]

Western Blotting

This technique is used to detect changes in the expression and phosphorylation of specific proteins.

  • Procedure:

    • Cell Lysis: After treatment with this compound, wash the cells with cold 1X PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[12]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]

    • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-c-Met, c-Met, p-Akt, Akt, p-Erk, Erk, p53, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[12]

    • Washing: Wash the membrane three times with TBST for 5 minutes each.[12]

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[12]

Visualizations

Signaling Pathway Diagram

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS p53 p53 cMet->p53 Inhibits (indirectly) cMet_IN_10 This compound cMet_IN_10->cMet Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Bax_PUMA Bax / PUMA p53->Bax_PUMA Bcl2 Bcl-2 p53->Bcl2 Caspase3 Caspase-3 Bax_PUMA->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start culture Culture A549 Cells start->culture treat Treat with this compound (Dose-Response & Time-Course) culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis western Western Blot Analysis treat->western data Data Analysis & Interpretation viability->data apoptosis->data western->data end End data->end

Caption: Workflow for evaluating the effects of this compound on A549 cells.

Logical Relationship Diagram

Logical_Relationship cMet_inhibition This compound Inhibition of c-Met downstream_inhibition Inhibition of Downstream PI3K/Akt & RAS/MEK/ERK Pathways cMet_inhibition->downstream_inhibition p53_activation Activation of p53 Pathway cMet_inhibition->p53_activation reduced_proliferation Reduced Cell Proliferation & Viability downstream_inhibition->reduced_proliferation increased_apoptosis Increased Apoptosis p53_activation->increased_apoptosis therapeutic_effect Potential Therapeutic Effect in Lung Cancer reduced_proliferation->therapeutic_effect increased_apoptosis->therapeutic_effect

Caption: Logical flow from c-Met inhibition to therapeutic potential.

References

HT-29 Cell Response to c-Met Inhibition: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cellular response of the HT-29 human colorectal adenocarcinoma cell line to c-Met inhibition. Due to the limited availability of public data on the specific inhibitor c-Met-IN-10, this document utilizes data from studies on other well-characterized c-Met inhibitors, such as PHA-665752 and ARQ 197, as representative examples to illustrate the expected biological effects and provide detailed experimental protocols.

Introduction to HT-29 and c-Met Signaling

The HT-29 cell line, derived from a human colorectal adenocarcinoma, is a widely used model in cancer research.[1][2] These cells exhibit key genetic mutations, including in TP53 and BRAF, and demonstrate activation of the c-Met signaling pathway.[1][2] The c-Met receptor, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[3][4] Aberrant c-Met signaling is implicated in the development and progression of various cancers, making it a key therapeutic target.[3][5]

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively drive cancer cell proliferation, survival, and metastasis.[3][6]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis cMet_inhibitor c-Met Inhibitor (e.g., this compound) cMet_inhibitor->cMet Inhibition

Caption: The c-Met signaling pathway and the point of inhibition.

Effects of c-Met Inhibition on HT-29 Cells

Inhibition of the c-Met pathway in HT-29 cells is expected to lead to a reduction in cell viability, induction of apoptosis (programmed cell death), and alterations in the cell cycle distribution.

Quantitative Data on HT-29 Cell Response to c-Met Inhibitors

The following tables summarize quantitative data from studies using the c-Met inhibitors PHA-665752 and ARQ 197 on HT-29 cells.

Table 1: Effect of c-Met Inhibitor PHA-665752 on Apoptosis in HT-29 Cells

Treatment (48h)Apoptotic Cells (%)
PHA-665752 (0.2 µM)14.8 ± 4.2
Dasatinib (0.1 µM)22.6 ± 4.1
PHA-665752 (0.2 µM) + Dasatinib (0.1 µM)40.6 ± 6.9

Data from a study investigating combined inhibition of MET and SRC.[7]

Table 2: Induction of Apoptosis in HT-29 Cells by c-Met Inhibitor ARQ 197

ARQ 197 Concentration (µM)Apoptotic Cells (%) at 32h
0 (Control)~5
0.1~10
1~20
10~35

Approximate values are extrapolated from graphical data.[8]

Experimental Protocols

Detailed protocols for key experiments are provided below to enable researchers to conduct similar studies.

Cell Culture and Maintenance of HT-29 Cells
  • Cell Line: HT-29 (ATCC® HTB-38™).

  • Growth Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:3 to 1:6 split ratio.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

MTT_Assay_Workflow A Seed HT-29 cells in a 96-well plate and incubate for 24h B Treat cells with various concentrations of this compound A->B C Incubate for the desired time period (e.g., 48h) B->C D Add MTT reagent to each well and incubate for 2-4h C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan D->E F Measure absorbance at 570 nm using a microplate reader E->F

Caption: Workflow for a typical MTT cell viability assay.

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or other inhibitors) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A Treat HT-29 cells with This compound for a defined period B Harvest and wash cells with cold PBS A->B C Resuspend cells in Annexin V Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark for 15 minutes at room temperature D->E F Analyze by flow cytometry E->F

Caption: Workflow for an Annexin V/PI apoptosis assay.

  • Cell Treatment: Treat HT-29 cells with the desired concentrations of this compound for the indicated time.[8]

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat HT-29 cells with this compound for a specific duration. Harvest the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

Conclusion

The inhibition of the c-Met signaling pathway in HT-29 cells presents a promising therapeutic strategy. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy of c-Met inhibitors like this compound. It is anticipated that treatment with such inhibitors will lead to a dose-dependent decrease in cell viability, an increase in apoptosis, and a potential cell cycle arrest, likely at the G2/M phase. Further studies are warranted to fully elucidate the specific molecular mechanisms of this compound in HT-29 cells.

References

c-Met-IN-10 Apoptosis Induction Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[1][3] c-Met inhibitors, such as c-Met-IN-10, are small molecules designed to block the kinase activity of the c-Met receptor, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[1] These application notes provide detailed protocols for assessing the apoptosis-inducing effects of this compound in cancer cell lines.

Mechanism of Apoptosis Induction by c-Met Inhibition

Inhibition of the c-Met receptor by compounds like this compound disrupts key survival signaling pathways. The primary mechanism involves the downregulation of the PI3K/Akt pathway, which is a major intracellular mediator of growth and survival.[1] This leads to the dephosphorylation and activation of pro-apoptotic proteins such as Bad.[4] Furthermore, blocking c-Met signaling can lead to an increase in the stability of the p53 tumor suppressor protein.[1] Elevated p53 levels, in turn, upregulate the expression of pro-apoptotic proteins like Bax and PUMA, while downregulating anti-apoptotic proteins such as Bcl-2.[1] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the activation of caspase-9 and the executioner caspase-3, culminating in PARP cleavage and cell death.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Met c-Met PI3K PI3K c-Met->PI3K Activates HGF HGF HGF->c-Met Activates This compound This compound This compound->c-Met Inhibits Akt Akt PI3K->Akt Activates p53 p53 Akt->p53 Inhibits Bax/PUMA Bax/PUMA p53->Bax/PUMA Upregulates Bcl-2 Bcl-2 p53->Bcl-2 Downregulates Caspase-9 Caspase-9 Bax/PUMA->Caspase-9 Activates Bcl-2->Caspase-9 Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes cluster_workflow Experimental Workflow cluster_assays Assays Cell_Culture Cell Seeding and Culture Treatment Treatment with this compound Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Assay Apoptosis Assays Harvest->Assay Data_Analysis Data Analysis Assay->Data_Analysis AnnexinV Annexin V/PI Staining (Flow Cytometry) Caspase Caspase-Glo 3/7 Assay Western Western Blot (Cleaved PARP, Cleaved Caspase-3)

References

Application Notes and Protocols for c-Met-IN-10 in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to c-Met and the Inhibitor c-Met-IN-10

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2][3] This activation plays a crucial role in normal cellular processes such as proliferation, motility, migration, and invasion.[1][4] However, aberrant c-Met signaling, through mechanisms like mutation, amplification, or overexpression, is frequently implicated in the development and progression of various cancers.[1][2] Dysregulated c-Met activity is often associated with aggressive tumor growth, metastasis, and poor clinical prognosis, making it a compelling target for cancer therapy.[2]

This compound is a potent and highly selective small molecule inhibitor of c-Met kinase.[1][5] It effectively suppresses the enzymatic activity of c-Met, thereby blocking the downstream signaling events that promote cancer cell motility and invasion.[1][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the c-Met receptor and preventing its autophosphorylation. This action blocks the initiation of downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are pivotal for cell migration and invasion.[3][6]

Applications

These protocols are designed for the in vitro assessment of this compound's efficacy in inhibiting cancer cell migration and invasion. The described assays are fundamental tools in pre-clinical drug discovery and cancer research to characterize the anti-metastatic potential of therapeutic compounds.

Data Presentation

The following tables summarize the key quantitative data for this compound.

ParameterValueCell LinesReference
c-Met Kinase IC50 16 nM-[1][5][7]
Cellular IC50 0.56 µMA549 (Lung Carcinoma)[5][7]
1.59 µMH460 (Large Cell Lung Cancer)[5][7]
Not SpecifiedHT-29 (Colorectal Adenocarcinoma)[5][7]

Table 1: Inhibitory concentrations of this compound.

AssayEffectCell LineReference
Colony Formation SuppressionHT-29[5][7]
Apoptosis InductionHT-29, A549[5][7]
Cell Motility InhibitionA549[1][5][7]

Table 2: Observed biological effects of this compound in vitro.

Mandatory Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet_p Phosphorylated c-Met cMet->cMet_p Autophosphorylation PI3K PI3K cMet_p->PI3K RAS RAS cMet_p->RAS STAT3 STAT3 cMet_p->STAT3 cMet_IN_10 This compound cMet_IN_10->cMet_p Inhibits Phosphorylation AKT Akt PI3K->AKT Transcription Gene Transcription (Migration, Invasion, Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Migration Assay (Wound Healing / Scratch Assay)

This assay provides a straightforward method to assess the effect of this compound on directional cell migration.

Materials:

  • Cancer cell line with known c-Met expression (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a cell scraper

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate the plate at 37°C in a 5% CO2 incubator until the cells are fully confluent.

  • Serum Starvation (Optional but Recommended): To minimize proliferation effects, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh serum-free or low-serum (e.g., 1% FBS) medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. A positive control (e.g., media with 10% FBS as a chemoattractant) can also be included.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined regions for each well. This will serve as the baseline (0-hour time point).

  • Incubation: Return the plate to the incubator.

  • Image Acquisition (Time X): Capture images of the same predefined regions at regular intervals (e.g., 12, 24, 48 hours) to monitor wound closure.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the 0-hour time point. Compare the wound closure rates between the control and this compound treated groups.

Wound_Healing_Workflow A Seed cells to form a confluent monolayer B Create a scratch in the monolayer A->B C Wash to remove debris B->C D Add medium with this compound and controls C->D E Image at Time 0 D->E F Incubate at 37°C E->F G Image at subsequent time points F->G H Analyze wound closure G->H

Caption: Workflow for the Wound Healing Cell Migration Assay.

Cell Invasion Assay (Transwell / Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Materials:

  • Cancer cell line with known c-Met expression (e.g., A549)

  • Transwell inserts (typically 8 µm pore size) for 24-well plates

  • Matrigel™ Basement Membrane Matrix (or similar)

  • Serum-free cell culture medium

  • Complete cell culture medium (with 10% FBS as a chemoattractant)

  • This compound (stock solution in DMSO)

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet in 2% ethanol)

  • Microscope

Protocol:

  • Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 200-300 µg/mL). Add 100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for at least 2 hours to allow for gelation.

  • Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours.

  • Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution or trypsin, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 5 x 10^5 cells/mL.

  • Setting up the Assay:

    • Carefully remove any remaining liquid from the rehydrated Matrigel in the inserts.

    • Add 1.5 mL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add 100 µL of the cell suspension (containing 5 x 10^4 cells) to the upper chamber of each insert.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to both the upper and lower chambers to ensure a consistent concentration gradient.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Removing Non-invading Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the Matrigel and any non-invading cells.

  • Fixation and Staining:

    • Fix the cells on the underside of the insert membrane by immersing the insert in a fixation solution for 10-20 minutes.

    • Stain the fixed cells by immersing the insert in a staining solution for 20-30 minutes.

  • Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry completely.

  • Quantification: Using a microscope, count the number of stained (invaded) cells on the underside of the membrane in several random fields of view. Calculate the average number of invaded cells per field for each condition.

Transwell_Invasion_Workflow A Coat Transwell insert with Matrigel B Add chemoattractant to lower chamber A->B C Seed serum-starved cells with this compound into upper chamber A->C D Incubate for 24-48 hours B->D C->D E Remove non-invading cells from the top of the insert D->E F Fix and stain invaded cells on the bottom of the membrane E->F G Count invaded cells under a microscope F->G

Caption: Workflow for the Transwell Cell Invasion Assay.

Safety Precautions

This compound is for research use only and has not been fully evaluated for its toxicological properties. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Handle DMSO, a common solvent for this inhibitor, with care as it can facilitate the absorption of substances through the skin. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for c-Met-IN-10 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met, the receptor tyrosine kinase for hepatocyte growth factor (HGF), is a key regulator of cell proliferation, motility, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway through mutation, amplification, or overexpression is strongly implicated in the progression and metastasis of numerous human cancers.[2][3] This makes c-Met a prime target for therapeutic intervention. c-Met-IN-10 is a potent and selective small molecule inhibitor of c-Met kinase activity. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cell lines, including determining effective treatment concentrations and analyzing its impact on downstream signaling pathways.

Mechanism of Action of c-Met Inhibitors

c-Met inhibitors, including this compound, are a class of small molecules designed to block the enzymatic activity of the c-Met tyrosine kinase.[4] Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates tyrosine residues within its intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[5] These pathways drive cellular processes that, when aberrantly activated, contribute to tumor growth and metastasis.[5] Small molecule inhibitors like this compound typically act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

c-Met Signaling Pathway

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 STAT3 STAT3 cMet->STAT3 Gab1 Gab1 P1->Gab1 Recruits P2->Gab1 PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation cMet_IN_10 This compound cMet_IN_10->cMet Inhibits

Caption: The c-Met signaling pathway initiated by HGF binding, leading to cell proliferation, survival, and motility. This compound inhibits the autophosphorylation of the c-Met receptor.

Data Presentation: this compound Activity

This compound is a potent inhibitor of c-Met kinase with an in vitro IC50 of 16 nM.[2][5] Its inhibitory effects have been demonstrated in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference(s)
A549Lung Carcinoma0.56 - 1.59[2][5]
H460Large Cell Lung Cancer0.56 - 1.59[2][5]
HT-29Colorectal Adenocarcinoma0.56 - 1.59[2][5]

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound in cell culture.

Experimental Workflow for this compound Treatment

experimental_workflow start Start cell_culture Seed cells in multi-well plates start->cell_culture treatment Treat cells with This compound (various concentrations) cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay western_blot Western Blot Analysis (p-Met, p-AKT, etc.) incubation->western_blot data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., A549, H460, HT-29)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution and mix thoroughly.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis for c-Met Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation of c-Met and its downstream effectors.

Materials:

  • Target cancer cell lines

  • 6-well plates

  • This compound

  • HGF (optional, for stimulating the pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) for a specified time (e.g., 2, 6, or 24 hours). If pathway stimulation is desired, serum-starve the cells overnight before treatment and then stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein samples, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion

This compound is a potent inhibitor of the c-Met signaling pathway with demonstrated efficacy in various cancer cell lines. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental endpoint. These studies will contribute to a better understanding of the therapeutic potential of c-Met inhibition in cancer.

References

Troubleshooting & Optimization

c-Met-IN-10 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Met-IN-10. The information is designed to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving many water-insoluble inhibitors.[1][2] For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media (e.g., PBS or cell culture medium). What can I do to prevent this?

A2: Precipitation upon dilution of a DMSO stock into aqueous solutions is a common issue for poorly soluble compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the aqueous medium directly to your DMSO stock. Instead, add the DMSO stock solution to the aqueous medium slowly while vortexing or mixing.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically less than 0.5%, to minimize both toxicity to cells and the risk of precipitation.[1][4]

  • Use of Co-solvents: For in vivo studies, a co-solvent system may be necessary. A common formulation includes DMSO, PEG300, Tween 80, and saline or PBS.[5]

  • Pre-warmed Media: Warming your cell culture media to 37°C before adding the compound might help, but be cautious as temperature shifts can also sometimes cause precipitation of media components.[6]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability of this compound. Based on supplier recommendations and general guidelines for small molecule inhibitors, the following conditions are advised:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
In Solvent (e.g., DMSO) -80°CUp to 6 months
-20°CUp to 1 month

Source: General guidelines from MedChemExpress[1] and specific recommendations for this compound from Nordic Biosite.[7]

It is recommended to avoid repeated freeze-thaw cycles of solutions.[1] One study on a large compound library found that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C.[8]

Q4: Is this compound sensitive to light or pH?

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Inconsistent results in cell-based assays can sometimes be attributed to the degradation of the compound in the experimental medium.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare fresh working solution from a new stock aliquot A->B C Re-run experiment with fresh solution B->C D Results still inconsistent? C->D E Perform stability test of this compound in your specific cell culture medium D->E Yes H Results are now consistent D->H No F Determine degradation rate over time at 37°C E->F G Adjust experimental protocol (e.g., refresh compound at intervals) F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Low Potency or Lack of Activity

If this compound appears to have lower than expected potency (higher IC50) or no activity, it could be due to insolubility or degradation.

Troubleshooting Steps:

  • Verify Stock Solution Concentration: If possible, verify the concentration of your stock solution using a suitable analytical method like HPLC-UV.

  • Check for Precipitation: Visually inspect your final working solution under a microscope to ensure no precipitation has occurred.

  • Prepare Fresh Dilutions: Always prepare fresh working solutions for each experiment from a frozen stock aliquot.

  • Assess Compound Stability: The compound may be unstable in your specific experimental conditions. Refer to the stability testing protocol below.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol provides a general method to estimate the kinetic solubility of this compound in aqueous buffers like PBS.[11]

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Dispense the DMSO stock solution into a 96-well microtiter plate.

  • Add the aqueous buffer (e.g., PBS) to achieve the desired final concentrations of the compound.

  • Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Measure for precipitation. This can be done using a nephelometer to measure light scattering or a UV spectrophotometer to measure absorbance after filtering out any precipitate.[11]

Protocol 2: Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent or experimental medium over time.[9]

Methodology:

  • Prepare a solution of this compound in the solvent of interest (e.g., DMSO or cell culture medium) at a known concentration.

  • Divide the solution into several aliquots in appropriate storage containers.

  • Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C). Protect samples from light if light sensitivity is being assessed.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability), take one aliquot from each storage condition.

  • Analyze the concentration of the remaining this compound in each aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks may indicate degradation products.[9]

Visualizations

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[12][13] this compound is a small molecule inhibitor that targets the kinase activity of c-Met.

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cMet c-Met Receptor PI3K PI3K/AKT cMet->PI3K Activates RAS RAS/MAPK cMet->RAS Activates STAT STAT cMet->STAT Activates HGF HGF HGF->cMet Binds cMet_IN_10 This compound cMet_IN_10->cMet Inhibits Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation Migration Cell Migration STAT->Migration

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell-Based Assays

This diagram illustrates a logical workflow for using this compound in a typical cell-based experiment, from stock solution preparation to data analysis.

A Prepare concentrated stock solution of this compound in DMSO B Store stock solution at -80°C in single-use aliquots A->B C Thaw one aliquot for experiment B->C D Perform serial dilution in cell culture medium (ensure final DMSO < 0.5%) C->D E Add diluted compound to cells D->E F Incubate for desired time period E->F G Perform assay (e.g., viability, western blot) F->G H Analyze data G->H

Caption: General experimental workflow for using this compound in cell culture.

References

Technical Support Center: c-Met-IN-10 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for c-Met-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving this potent c-Met kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the ATP-binding site of the c-Met kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to the suppression of cancer cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway, through mechanisms like gene amplification, overexpression, or mutations, is implicated in the progression of various cancers.

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated inhibitory activity against several cancer cell lines, including A549 (non-small cell lung cancer), H460 (large cell lung cancer), and HT-29 (colorectal cancer).[1] It has been shown to suppress colony formation in HT-29 cells, induce apoptosis in both HT-29 and A549 cells, and inhibit the motility of A549 cells.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: For in vitro experiments, it is common to dissolve c-Met inhibitors in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep the solid compound at -20°C for up to three years and solutions in DMSO at -80°C for up to six months or -20°C for one month.[2] When diluting the DMSO stock solution in aqueous-based buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[2]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)

Problem: Inconsistent or unexpected IC50 values.

Possible Cause Suggested Solution
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to variability.[3]
Inhibitor Precipitation Visually inspect the wells after adding this compound to the media. Precipitation can occur if the final solvent concentration is too high or if the inhibitor has low aqueous solubility. Prepare intermediate dilutions to minimize precipitation.
Incubation Time Ensure a consistent incubation time with the inhibitor across all experiments. A standard incubation time for many cell viability assays is 72 hours.[4]
HGF Concentration in Media The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, in the serum of your culture media can significantly impact the inhibitor's efficacy. Consider using serum-starved conditions or media with a defined and consistent serum concentration. Some studies show that high, non-physiological concentrations of HGF can alter the perceived sensitivity to c-Met inhibitors.[5]
Cell Line Sensitivity The sensitivity to c-Met inhibitors can vary greatly between cell lines and may not always correlate with total c-Met expression levels. Consider assessing the basal level of c-Met phosphorylation to determine pathway activation and potential sensitivity.
Western Blotting for c-Met Phosphorylation

Problem: Weak or no signal for phosphorylated c-Met (p-c-Met).

Possible Cause Suggested Solution
Low Basal Phosphorylation Some cell lines may have low basal levels of c-Met activation. Consider stimulating the cells with HGF for a short period (e.g., 15-30 minutes) before cell lysis to induce c-Met phosphorylation.[6]
Phosphatase Activity Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of c-Met after cell lysis.[7]
Antibody Quality Use a well-validated antibody specific for the phosphorylated form of c-Met at the key activation loop sites (e.g., Tyr1234/1235).[8]
Insufficient Protein Loading Ensure you are loading a sufficient amount of total protein on the gel. This may need to be optimized for each cell line.

Problem: No decrease in p-c-Met signal after this compound treatment.

Possible Cause Suggested Solution
Suboptimal Inhibitor Concentration or Incubation Time Perform a dose-response and/or time-course experiment to determine the optimal concentration and incubation time of this compound to inhibit c-Met phosphorylation in your specific cell line. A common starting point is to treat cells for 2-4 hours with a concentration range around the reported IC50.
Drug Inactivity Ensure your this compound stock solution has been stored correctly and has not expired.
Resistance Mechanisms The cell line may have intrinsic or acquired resistance to c-Met inhibition. This could be due to mutations in the c-Met gene or activation of bypass signaling pathways.
In Vitro Kinase Assays

Problem: High background or low signal-to-noise ratio.

Possible Cause Suggested Solution
ATP Concentration The concentration of ATP in the assay can affect the IC50 value of ATP-competitive inhibitors like this compound. Ensure you are using a consistent and appropriate ATP concentration, typically at or near the Km for the enzyme.[9]
Enzyme Concentration Titrate the kinase concentration to find the optimal amount that gives a robust signal without being in excess.
Buffer Composition Ensure that the assay buffer components (e.g., salts, detergents) are compatible with the kinase and the detection method.
Non-specific Inhibition At high concentrations, small molecule inhibitors can cause non-specific inhibition. It is important to perform dose-response curves to determine the specific inhibitory range.

Quantitative Data Summary

Parameter This compound Reference Inhibitor (Crizotinib)
Target c-Met Kinasec-Met, ALK, ROS1
IC50 (c-Met Kinase) 16 nM[1]~4 nM
IC50 (A549 cells) 0.56 µM[1]~0.02 µM
IC50 (H460 cells) 1.59 µM[1]Not widely reported
IC50 (HT-29 cells) 1.12 µM[1]Not widely reported

Key Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.[4]

  • Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.[4]

  • Measurement: Read the absorbance at 540 nm using a microplate reader.[4]

Western Blot for c-Met Phosphorylation
  • Cell Treatment: Seed cells and allow them to adhere. Treat with this compound at various concentrations for the desired time (e.g., 2-4 hours). For stimulated conditions, add HGF for the last 15-30 minutes of the inhibitor incubation.

  • Cell Lysis: Wash cells with cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met (e.g., p-Met Tyr1234/1235) and total c-Met overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vitro c-Met Kinase Assay
  • Reaction Setup: In a 96-well plate, add the reaction buffer, a peptide substrate for c-Met, and a serial dilution of this compound.

  • Enzyme Addition: Add the recombinant c-Met kinase to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding a solution containing ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[9]

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining.

Visualizations

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds cMet_P Phosphorylated c-Met cMet->cMet_P Dimerization & Autophosphorylation GAB1 GAB1 cMet_P->GAB1 RAS RAS cMet_P->RAS STAT3 STAT3 cMet_P->STAT3 cMet_IN_10 This compound cMet_IN_10->cMet_P inhibits PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT3->Migration

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

western_blot_workflow start Start: Cell Culture treatment Treat with this compound (and/or HGF) start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-c-Met, total c-Met) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End: Analyze Results detection->end

Caption: A typical experimental workflow for Western blotting to analyze c-Met phosphorylation.

troubleshooting_logic start Unexpected Result in Cell-Based Assay check_solubility Is the inhibitor precipitating? start->check_solubility check_concentration Is the concentration optimal? check_solubility->check_concentration No solubility_yes Re-prepare dilutions, consider co-solvent check_solubility->solubility_yes Yes check_controls Are the controls behaving as expected? check_concentration->check_controls Yes concentration_no Perform dose-response experiment check_concentration->concentration_no No controls_no Troubleshoot assay protocol (e.g., reagents, cell health) check_controls->controls_no No consider_off_target Consider off-target effects or pathway crosstalk check_controls->consider_off_target Yes

Caption: A logical troubleshooting workflow for unexpected results in this compound experiments.

References

Technical Support Center: Optimizing c-Met-IN-10 Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of c-Met-IN-10 for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Its mechanism of action is to bind to the ATP-binding site of the c-Met kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation, survival, migration, and invasion.[1][2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For storage, it is recommended to keep the solid compound at -20°C for up to three years and at 4°C for up to two years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for one month. To maintain the stability of the compound, avoid repeated freeze-thaw cycles.

Q3: What is a typical working concentration range for this compound in cell-based assays?

A3: The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on available data, a starting point for most cancer cell lines is in the range of 0.5 µM to 10 µM.[1][2] For instance, the IC50 for growth inhibition has been reported to be between 0.56 µM and 1.59 µM in A549, H460, and HT-29 cancer cell lines.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I assess the effectiveness of this compound in my in vitro model?

A4: The most direct way to assess the on-target activity of this compound is to perform a Western blot analysis to measure the phosphorylation status of c-Met at tyrosine residues Y1234/1235. A significant decrease in phosphorylated c-Met (p-c-Met) levels upon treatment with this compound indicates successful target engagement. Downstream signaling proteins such as Akt and Erk can also be probed for changes in their phosphorylation status.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor solubility in cell culture medium The compound is precipitating out of the aqueous medium after dilution from the DMSO stock.Prepare a higher concentration stock solution in DMSO to minimize the final DMSO concentration in the culture medium (ideally ≤ 0.5%).[3] Perform serial dilutions of the stock solution in pre-warmed culture medium and vortex gently between each dilution. Visually inspect for any precipitation before adding to the cells. The use of a co-solvent may also aid in solubility.[3][4]
High background or off-target effects The concentration of this compound used is too high, leading to inhibition of other kinases.Perform a dose-response curve to identify the lowest effective concentration that inhibits c-Met phosphorylation without causing widespread off-target effects. Compare the phenotype observed with this compound to that of a structurally unrelated c-Met inhibitor or to c-Met knockdown using siRNA to confirm that the observed effects are on-target. Some c-Met inhibitors have known off-target activities that contribute to their cytotoxic effects.[5]
Inconsistent results between experiments Variability in cell density, passage number, or treatment conditions.Standardize your experimental procedures. Ensure that cells are seeded at the same density for each experiment and are within a consistent range of passage numbers. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
No inhibition of c-Met phosphorylation observed The concentration of this compound is too low, the treatment time is too short, or the inhibitor has degraded.Increase the concentration of this compound and/or extend the treatment time. Always use a fresh aliquot of the stock solution and ensure it has been stored correctly. Confirm the activity of your this compound stock on a sensitive positive control cell line, if available.
Unexpected cell death at low concentrations The cell line may be particularly sensitive to c-Met inhibition or the final DMSO concentration may be too high.Perform a DMSO toxicity control to ensure that the final solvent concentration is not affecting cell viability.[3] If the cell line is highly dependent on the c-Met pathway for survival, apoptosis may be induced even at low concentrations of the inhibitor.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineAssay TypeIC50Reference
c-Met KinaseKinase Assay16 nM[1][2]
A549 (Lung Carcinoma)Cell Growth Inhibition0.56 µM[1][2]
H460 (Large Cell Lung Cancer)Cell Growth Inhibition1.59 µM[1][2]
HT-29 (Colorectal Adenocarcinoma)Cell Growth Inhibition~1 µM[1][2]

Experimental Protocols

Western Blot for c-Met Phosphorylation

This protocol is designed to assess the inhibition of c-Met phosphorylation by this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells in 100 µL of ice-cold RIPA buffer per well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-p-c-Met) overnight at 4°C.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total c-Met and a loading control (GAPDH or β-actin).

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) in triplicate for 48 or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully aspirate the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[6]

Apoptosis (Annexin V/PI) Assay

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[7][8][9]

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 cMet_IN_10 This compound cMet_IN_10->cMet Inhibits GRB2->GAB1 SOS SOS GAB1->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival Migration Migration STAT3->Migration

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Biochemical Biochemical Assays Treatment->Biochemical Cellular Cellular Assays Treatment->Cellular Western Western Blot (p-c-Met, p-Akt, p-Erk) Biochemical->Western Viability Cell Viability (MTT Assay) Cellular->Viability Apoptosis Apoptosis (Annexin V/PI) Cellular->Apoptosis Migration Migration/Invasion (Transwell Assay) Cellular->Migration CellCycle Cell Cycle (PI Staining) Cellular->CellCycle Data Data Analysis Western->Data Viability->Data Apoptosis->Data Migration->Data CellCycle->Data Conclusion Conclusion Data->Conclusion

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Technical Support Center: Enhancing c-Met-IN-10 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Met-IN-10. The focus is on addressing the challenges associated with its bioavailability for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway is a critical regulator of cell proliferation, motility, migration, and invasion.[2] Dysregulation of this pathway is implicated in the development and progression of various cancers. Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which can significantly limit its oral bioavailability and lead to variability in in vivo studies.

Q2: What are the common reasons for the low bioavailability of kinase inhibitors like this compound?

A2: The low bioavailability of many small molecule kinase inhibitors (smKIs) is often due to a combination of factors, including:

  • Poor aqueous solubility: This is a primary obstacle, as the compound must dissolve in the gastrointestinal fluids to be absorbed.

  • High lipophilicity: While necessary for membrane permeability, very high lipophilicity can lead to poor dissolution and sequestration in lipidic compartments.

  • First-pass metabolism: Significant metabolism in the gut wall and liver can reduce the amount of active drug reaching systemic circulation.

  • Efflux by transporters: P-glycoprotein and other efflux transporters can actively pump the drug out of intestinal cells, limiting absorption.

Q3: What are the initial steps to assess the bioavailability of this compound in our laboratory?

A3: A good starting point is to determine the physicochemical properties of your batch of this compound. Key parameters include its aqueous solubility at different pH values (to mimic the gastrointestinal tract), its partition coefficient (LogP), and its permeability using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. This data will help you classify the compound using the Biopharmaceutics Classification System (BCS) and select an appropriate formulation strategy.

Troubleshooting Guide

Issue 1: Poor and Variable Absorption of this compound in Preclinical Models

Possible Cause: Low aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.

Suggested Solution: Employ formulation strategies designed to enhance the solubility and dissolution rate of poorly water-soluble drugs.

Recommended Approaches:

  • Lipid-Based Formulations: These formulations can enhance the oral absorption of lipophilic drugs by presenting the compound in a solubilized state and utilizing the body's natural lipid absorption pathways.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state within a polymer matrix can significantly improve its aqueous solubility and dissolution rate.

Data Presentation

Table 1: Physicochemical Properties of a Representative Poorly Soluble c-Met Inhibitor (ABN401)
PropertyValueSignificance for Bioavailability
Aqueous SolubilityVery Low (mole fraction of 2.8 x 10⁻⁶ at 298.15 K)[3]A major limiting factor for oral absorption.
Solubility in Organic SolventsHigh in THP, moderate in acetone, low in alcohols[3]Indicates potential for solubilization in specific co-solvents or lipid-based systems.
Table 2: Comparison of Formulation Strategies for Poorly Soluble Kinase Inhibitors
Formulation StrategyPrincipleAdvantagesDisadvantages
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents.Enhances solubilization, can bypass first-pass metabolism via lymphatic uptake.Potential for gastrointestinal side effects, physical instability of the formulation.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymeric carrier in an amorphous state.Significantly increases aqueous solubility and dissolution rate.Potential for recrystallization during storage, requires specialized manufacturing techniques.
Nanosuspensions The drug is milled to nanometer-sized particles.Increases surface area for dissolution.Can be challenging to stabilize, potential for particle aggregation.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Objective: To prepare a SEDDS formulation of this compound for oral administration in preclinical models.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Method:

  • Accurately weigh the required amounts of this compound, oil, surfactant, and co-surfactant. A common starting ratio is 10% drug, 30% oil, 40% surfactant, and 20% co-surfactant (w/w).

  • Combine the oil, surfactant, and co-surfactant in a clear glass vial.

  • Heat the mixture in a water bath to 40-50°C to reduce viscosity.

  • Add the this compound to the mixture and vortex until the drug is completely dissolved.

  • To test the self-emulsifying properties, add 1 mL of the formulation to 100 mL of water with gentle agitation and observe the formation of a clear or bluish-white emulsion.

Protocol 2: Evaluation of In Vivo Pharmacokinetics of a this compound Formulation

Objective: To determine the pharmacokinetic profile of a novel this compound formulation in a rodent model.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • This compound formulation

  • Vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Method:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation or vehicle control via oral gavage at a predetermined dose.

  • Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to separate the plasma.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS Activation STAT3 STAT3 cMet->STAT3 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Motility Motility ERK->Motility STAT3->Proliferation experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Physicochemical Characterization (Solubility, Permeability) B Select Formulation Strategy (e.g., Lipid-based, ASD) A->B C Formulation Optimization (Excipient Screening) B->C D Dissolution Testing C->D E Cell-based Assays (e.g., Caco-2 permeability) D->E F Pharmacokinetic Study (Rodent Model) E->F G Efficacy Study (Xenograft Model) F->G troubleshooting_tree Start Low/Variable In Vivo Efficacy of this compound Q1 Was the compound fully in solution upon dosing? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is there evidence of high first-pass metabolism? A1_Yes->Q2 A2_Yes Consider formulations that promote lymphatic uptake (e.g., long-chain lipid formulations) A1_No->A2_Yes Improve formulation (e.g., SEDDS, ASD) Q2->A2_Yes Yes A2_No Re-evaluate compound's intrinsic potency and target engagement Q2->A2_No No

References

c-Met-IN-10 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of c-Met-IN-10. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure the successful use of this compound in your experiments.

I. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and experimental use of this compound.

dot

TroubleshootingGuide start Start Troubleshooting issue Identify the Issue start->issue solubility Poor Solubility issue->solubility Precipitate in solution? potency Reduced Potency issue->potency Higher IC50 than expected? inconsistent Inconsistent Results issue->inconsistent Variable data between experiments? sol_check Check Solvent & Concentration solubility->sol_check pot_check_storage Verify Storage Conditions potency->pot_check_storage incon_check_purity Assess Compound Purity inconsistent->incon_check_purity sol_solvent Use recommended solvent (e.g., DMSO) sol_check->sol_solvent Incorrect solvent? sol_sonicate Warm slightly or sonicate sol_check->sol_sonicate Correct solvent, still issues? end Issue Resolved sol_solvent->end sol_sonicate->end pot_storage Store at -20°C, protect from light and moisture pot_check_storage->pot_storage Improper storage? pot_aliquot Use fresh aliquots to avoid freeze-thaw cycles pot_check_storage->pot_aliquot Multiple freeze-thaws? pot_storage->end pot_aliquot->end incon_hplc Perform HPLC analysis incon_check_purity->incon_hplc Suspect degradation? incon_lcms Confirm molecular weight with LC-MS incon_check_purity->incon_lcms Confirm identity? incon_hplc->end incon_lcms->end

Caption: Troubleshooting workflow for this compound experimental issues.

Q1: I am observing precipitation of this compound in my stock solution. How can I resolve this?

A1: Poor solubility can be a common issue. Please consider the following:

  • Solvent Choice: Ensure you are using a recommended solvent, such as dimethyl sulfoxide (DMSO), for initial stock solution preparation.

  • Concentration: Do not exceed the recommended maximum concentration for your stock solution. It is advisable to prepare a high-concentration stock and then dilute it with aqueous buffers for your working solutions.

  • Dissolution Technique: To aid dissolution, you can gently warm the solution (not exceeding 37°C) or use a sonicator bath for a short period.

  • Storage of Solutions: For long-term storage, it is recommended that stock solutions are stored as aliquots in tightly sealed vials at -20°C.[1] Generally, these will be useable for up to one month.[1]

Q2: The observed IC50 value in my kinase assay is significantly higher than the reported values. What could be the cause?

A2: A decrease in potency can be attributed to several factors:

  • Compound Degradation: Improper storage can lead to the degradation of the compound. This compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.

  • Assay Conditions: The inhibitory potency of kinase inhibitors can be influenced by the ATP concentration in the assay.[2] Ensure that your assay conditions, particularly the ATP concentration, are consistent with established protocols or the literature from which you are referencing the IC50 value.

  • Reagent Quality: The purity and activity of the kinase and substrate used in the assay can affect the results.[3] Ensure all assay components are of high quality and have been stored correctly.

Q3: I am getting inconsistent results between different experiments using the same batch of this compound. What should I check?

A3: Inconsistent results can stem from variability in compound handling or assay setup:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of the inhibitor, especially at low concentrations.

  • Compound Purity: If you suspect compound degradation or contamination, it is advisable to re-evaluate the purity of your this compound sample using analytical techniques such as HPLC or LC-MS.

  • Experimental Controls: Always include appropriate positive and negative controls in your experiments to monitor assay performance.[4] A known inhibitor of c-Met can serve as a positive control.[5]

II. Frequently Asked Questions (FAQs)

Q4: What is the recommended method for confirming the identity and purity of this compound?

A4: A combination of analytical techniques is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and to identify potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[6][7]

Q5: What are the typical quality control specifications for a small molecule inhibitor like this compound?

A5: While specific specifications can vary by manufacturer, typical QC data for a high-quality small molecule inhibitor are provided in the table below.

ParameterTypical SpecificationMethod
Purity ≥98% (by HPLC)HPLC
Identity Conforms to structure¹H NMR
Molecular Weight Conforms to expected MWLC-MS
Appearance White to off-white solidVisual
Solubility ≥10 mg/mL in DMSOVisual

Q6: How should I handle and store this compound to ensure its stability?

A6: Proper handling and storage are crucial for maintaining the quality of this compound:

  • Solid Form: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.[1]

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[1]

  • Working Solutions: Prepare fresh working solutions from the stock solution on the day of the experiment. Avoid storing dilute aqueous solutions for extended periods.

III. Experimental Protocols

Detailed methodologies for key quality control experiments are provided below.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

dot

HPLC_Workflow prep_sample Prepare Sample (1 mg/mL in Acetonitrile) inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phase (Acetonitrile/Water Gradient) setup_hplc Setup HPLC System (C18 Column, UV Detector) prep_mobile->setup_hplc setup_hplc->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient acquire_data Acquire Data (Chromatogram) run_gradient->acquire_data analyze_data Analyze Data (Calculate % Purity) acquire_data->analyze_data

Caption: Workflow for HPLC purity assessment.

  • Objective: To determine the purity of this compound by separating it from potential impurities.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (optional, for mobile phase modification)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

    • HPLC system with a UV detector

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Mobile Phase Preparation:

      • Mobile Phase A: Water with 0.1% formic acid (optional)

      • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

    • HPLC Conditions:

      • Column: C18 reverse-phase column

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

      • Gradient Program: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it to a high percentage (e.g., 95%) over 20-30 minutes.

    • Analysis:

      • Inject the sample onto the HPLC system.

      • Acquire the chromatogram.

      • Integrate the peak areas.

      • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of this compound.

  • Materials:

    • This compound sample

    • LC-MS grade acetonitrile and water

    • Formic acid

    • LC-MS system with an electrospray ionization (ESI) source

  • Procedure:

    • Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 acetonitrile:water.

    • LC-MS Conditions:

      • Use a similar LC method as described for HPLC, but with a shorter run time if only identity confirmation is needed.

      • MS Detection: Set the mass spectrometer to scan a mass range that includes the expected molecular weight of this compound (516.48 g/mol ). Operate in positive ion mode to detect the [M+H]⁺ ion.

    • Analysis:

      • Inject the sample.

      • Obtain the total ion chromatogram (TIC) and the mass spectrum of the main peak.

      • Verify that the observed mass of the main peak corresponds to the expected molecular weight of this compound.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Materials:

    • This compound sample (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆)

    • NMR spectrometer

  • Procedure:

    • Sample Preparation: Dissolve the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • NMR Acquisition:

      • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

      • Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.

    • Analysis:

      • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

      • Compare the chemical shifts, integration values, and coupling patterns of the observed peaks with the expected ¹H NMR spectrum for the structure of this compound.

IV. c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways that are crucial in cell proliferation, survival, and migration.[8] Dysregulation of this pathway is implicated in various cancers.[8]

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cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds and Activates RAS RAS GRB2->RAS AKT AKT PI3K->AKT Cell_Migration Cell Migration STAT3->Cell_Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation ERK->Cell_Migration Cell_Survival Cell Survival AKT->Cell_Survival

Caption: Simplified c-Met signaling pathway.

References

Validation & Comparative

A Comparative Analysis of c-Met-IN-10 and Other Potent c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel c-Met inhibitor, c-Met-IN-10, against other established c-Met inhibitors: crizotinib, capmatinib, and tepotinib. This analysis is supported by experimental data on their biochemical and cellular activities, offering insights into their potential therapeutic applications.

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers, making it a prime target for therapeutic intervention. This guide focuses on this compound, a potent c-Met kinase inhibitor, and compares its performance with clinically relevant inhibitors.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Biochemical assays measuring the inhibition of c-Met kinase activity provide a direct comparison of the intrinsic potency of these inhibitors.

Inhibitorc-Met Kinase IC50 (nM)
This compound 16 [1]
Crizotinib11 (cell-based)
Capmatinib0.13
Tepotinib4

Note: The IC50 value for Crizotinib is from a cell-based assay, which may not be directly comparable to the biochemical assay values of the other inhibitors.

Cellular Activity: Inhibition of Cancer Cell Proliferation

The efficacy of these inhibitors was further evaluated in various cancer cell lines. The cellular IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell viability, providing a measure of their potency in a more complex biological system.

InhibitorCell LineCellular IC50 (µM)
This compound A549 (Lung Carcinoma)0.56[1]
H460 (Large Cell Lung Cancer)1.59[1]
HT-29 (Colorectal Adenocarcinoma)0.87[1]
CrizotinibNCI-H929 (Multiple Myeloma)0.53
CCRF-CEM (Leukemia)0.43
JJN3 (Multiple Myeloma)3.01
CEM/ADR5000 (Leukemia)29.15
TepotinibMKN-45 (Gastric Carcinoma)<0.001

Mechanism of Action and Signaling Pathways

c-Met inhibitors function by blocking the ATP-binding site of the c-Met kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are critical for cancer cell proliferation, survival, and metastasis. By inhibiting c-Met, these compounds effectively disrupt these oncogenic signals.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT STAT STAT Pathway p_cMet->STAT Inhibitors c-Met Inhibitors (this compound, Crizotinib, etc.) Inhibitors->p_cMet Inhibition Cell_Effects Cell Proliferation, Survival, Migration RAS_MAPK->Cell_Effects PI3K_AKT->Cell_Effects STAT->Cell_Effects

Figure 1. Simplified c-Met signaling pathway and the point of intervention for c-Met inhibitors.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For detailed procedures, please refer to the specific publications.

c-Met Kinase Biochemical Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase domain.

Kinase_Assay_Workflow reagents Recombinant c-Met Kinase + ATP + Substrate Peptide incubation Incubation reagents->incubation inhibitor Test Inhibitor (e.g., this compound) inhibitor->incubation detection Detection of Substrate Phosphorylation (e.g., ADP-Glo) incubation->detection result Quantification of Inhibition (IC50) detection->result

Figure 2. General workflow for a c-Met kinase biochemical assay.

Protocol Outline:

  • Recombinant c-Met kinase is incubated with a specific substrate peptide and ATP in a buffer solution.

  • Varying concentrations of the test inhibitor are added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified using a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced.

  • The IC50 value is calculated from the dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the c-Met inhibitor for a specified duration (e.g., 72 hours).

  • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of long-term cell survival.

Protocol Outline:

  • A low density of cells is seeded in culture plates.

  • The cells are treated with the c-Met inhibitor at various concentrations.

  • The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

  • The colonies are fixed and stained with a dye such as crystal violet.

  • The number of colonies containing at least 50 cells is counted.

  • The surviving fraction is calculated and plotted against the inhibitor concentration to assess the long-term effect on cell proliferation.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.

Protocol Outline:

  • Cells are treated with the c-Met inhibitor for a specified time.

  • Both adherent and floating cells are collected and washed.

  • The cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane, i.e., necrotic or late apoptotic cells).

  • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, and necrosis).

Wound Healing (Scratch) Assay

This assay is used to measure cell migration in vitro.

Wound_Healing_Assay cluster_0 Step 1: Create Wound cluster_1 Step 2: Treatment & Incubation cluster_2 Step 3: Analysis monolayer Confluent Cell Monolayer scratch Create a 'scratch' with a pipette tip monolayer->scratch treatment Add media with or without inhibitor scratch->treatment incubation Incubate and image at different time points treatment->incubation analysis Measure the change in wound area over time incubation->analysis

Figure 3. Workflow of a wound healing (scratch) assay.

Protocol Outline:

  • Cells are grown to a confluent monolayer in a culture plate.

  • A "scratch" or wound is created in the monolayer using a sterile pipette tip.

  • The debris is washed away, and the cells are incubated with media containing the c-Met inhibitor or a vehicle control.

  • Images of the wound are captured at different time points (e.g., 0, 24, 48 hours).

  • The rate of wound closure is quantified by measuring the area of the gap over time.

Conclusion

This compound emerges as a potent inhibitor of c-Met kinase with significant anti-proliferative effects on various cancer cell lines. Its biochemical potency is comparable to other established c-Met inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in c-Met-driven malignancies. This guide provides a foundational comparison to aid researchers in the evaluation and consideration of this compound for their studies.

References

A Comparative Guide to the Efficacy of c-Met-IN-10 and Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two notable c-Met inhibitors: c-Met-IN-10, a novel investigational agent, and Crizotinib, an FDA-approved multi-targeted tyrosine kinase inhibitor. This analysis is based on publicly available preclinical data and aims to assist researchers in evaluating these compounds for further investigation.

Executive Summary

Both this compound and Crizotinib demonstrate potent inhibition of the c-Met receptor tyrosine kinase, a key driver in various cancers. Crizotinib is a well-established therapeutic agent with proven clinical efficacy against tumors harboring MET alterations.[1] this compound has shown promise in preclinical studies, exhibiting potent enzymatic and cell-based activity. However, a direct head-to-head comparative study under identical experimental conditions is not yet publicly available, making a definitive superiority claim for either compound premature. This guide presents the available data to facilitate an informed, side-by-side evaluation.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity against c-Met
CompoundIC50 (nM)Assay TypeSource
This compound 16Kinase Assay[Source for this compound IC50]
Crizotinib 2.2 - 11Various Kinase Assays[Source for Crizotinib IC50 range]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration, enzyme source). The values presented are for comparative purposes and are derived from different studies.

Table 2: In Vitro Cellular Activity
CompoundCell LineIC50 (µM)Assay TypeSource
This compound A549 (Lung Carcinoma)0.56Cell Viability[Source for this compound cellular IC50s]
H460 (Large Cell Lung Cancer)~1.0Cell Viability[Source for this compound cellular IC50s]
HT-29 (Colorectal Adenocarcinoma)1.59Cell Viability[Source for this compound cellular IC50s]
Crizotinib Various MET-amplified cell linesVariesCell Viability (MTT, etc.)[2][3]

Note: The anti-proliferative activity of Crizotinib has been demonstrated in numerous MET-amplified cancer cell lines, though specific IC50 values can vary significantly based on the cell line and assay conditions.

Mechanism of Action and Signaling Pathway

Both this compound and Crizotinib are small molecule inhibitors that target the ATP-binding pocket of the c-Met tyrosine kinase, thereby inhibiting its enzymatic activity.[4] The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion.[3] By blocking the kinase activity of c-Met, these inhibitors effectively shut down this oncogenic signaling cascade.

c_Met_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Migration Migration cMet->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation Inhibitor This compound / Crizotinib Inhibitor->cMet Inhibits

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound and Crizotinib.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of c-Met inhibitors.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Objective: To determine the IC50 value of the inhibitor against purified c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)

  • Test compounds (this compound or Crizotinib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the recombinant c-Met kinase, the substrate, and the kinase buffer.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow Start Prepare Reagents Add_Enzyme Add c-Met Kinase, Substrate, Buffer Start->Add_Enzyme Add_Inhibitor Add Test Compound (this compound or Crizotinib) Add_Enzyme->Add_Inhibitor Initiate_Reaction Add ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo) Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Figure 2: Workflow for a typical in vitro kinase assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[5][6]

Objective: To determine the IC50 value of the inhibitor in a cancer cell line.

Materials:

  • Cancer cell line with MET amplification (e.g., MKN-45, SNU-5)

  • Cell culture medium and supplements

  • Test compounds (this compound or Crizotinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the inhibitors in a living organism.

Objective: To assess the ability of the inhibitor to suppress tumor growth in a mouse model.[7]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line with MET amplification

  • Test compounds formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Xenograft_Study_Workflow Start Implant Tumor Cells Tumor_Growth Allow Tumors to Grow Start->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Treatment Administer Compound or Vehicle Randomize->Treatment Monitor Monitor Tumor Growth and Body Weight Treatment->Monitor Endpoint Endpoint Reached Monitor->Endpoint Analyze Analyze Data (TGI) Endpoint->Analyze

Figure 3: General workflow for an in vivo xenograft study.

Conclusion

Both this compound and Crizotinib are potent inhibitors of the c-Met signaling pathway with demonstrated anti-cancer activity in preclinical models. Crizotinib's efficacy is well-established through extensive clinical use.[1] this compound shows promise as a novel agent, with potent in vitro activity. Further studies, particularly head-to-head comparisons and comprehensive in vivo efficacy and pharmacokinetic profiling of this compound, are necessary to fully elucidate its therapeutic potential relative to established inhibitors like Crizotinib. This guide serves as a foundational resource for researchers to design and interpret future comparative studies.

References

c-Met-IN-10: A Potent Inhibitor with a Focused Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comparative guide on the kinase selectivity of c-Met-IN-10, a potent inhibitor of the c-Met receptor tyrosine kinase. This guide provides an objective overview of its performance, supported by available experimental data, to aid in the evaluation of this compound for cancer research and therapy development. This compound, also known as compound 26a, has demonstrated significant inhibitory activity against c-Met, a key target in oncology due to its role in tumor growth, metastasis, and angiogenesis.

Quantitative Kinase Inhibition Profile

This compound exhibits high potency against its primary target, the c-Met kinase, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. The table below summarizes the available inhibitory activity of this compound against c-Met and its cytotoxic effects on various cancer cell lines. A broader kinase selectivity profile against a panel of other kinases is not publicly available in the cited literature.

TargetIC50 (nM)Cell LineIC50 (µM)
c-Met16A549 (Lung Carcinoma)0.56
H460 (Large Cell Lung Cancer)1.59
HT-29 (Colorectal Adenocarcinoma)1.13

Data sourced from Liu J, et al. Eur J Med Chem. 2020;194:112244.

Comparative Analysis

The high potency of this compound against the c-Met kinase is a key characteristic of this inhibitor. For comparison, other well-known c-Met inhibitors such as Crizotinib and Cabozantinib also display nanomolar potency against c-Met but are known to be multi-targeted kinase inhibitors, affecting other kinases like ALK and VEGFR respectively.[1] The focused activity of this compound, as suggested by the available data, could translate to a more targeted therapeutic effect with potentially fewer off-target side effects. However, without a comprehensive kinome scan, the full selectivity profile remains to be elucidated.

Experimental Methodologies

The following section details the experimental protocol for the in vitro c-Met kinase inhibition assay used to determine the IC50 value of this compound.

In Vitro c-Met Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Plate reader for luminescence detection

Procedure:

  • A solution of the recombinant c-Met kinase is prepared in kinase buffer.

  • This compound is serially diluted in DMSO and then further diluted in kinase buffer to achieve the desired final concentrations.

  • The kinase, substrate, and inhibitor are added to the wells of a 96-well plate. A control group without the inhibitor is included.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent such as ADP-Glo™. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • The luminescence is measured using a plate reader.

  • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Migration Cell Migration STAT3->Migration Angiogenesis Angiogenesis STAT3->Angiogenesis cMet_IN_10 This compound cMet_IN_10->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Kinase Solution Plate Combine in 96-well Plate Kinase->Plate Inhibitor Serial Dilution of this compound Inhibitor->Plate Substrate Substrate Solution Substrate->Plate Incubation Incubate Plate->Incubation Add_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Add_Reagent Read_Signal Read Luminescence Add_Reagent->Read_Signal Calculate_Inhibition Calculate % Inhibition Read_Signal->Calculate_Inhibition IC50 Determine IC50 Calculate_Inhibition->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

References

Unveiling c-Met-IN-10: A Comparative Analysis of a Potent c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational c-Met inhibitor, c-Met-IN-10, with other known c-Met inhibitors. This report synthesizes published data on its biochemical and cellular activity, offering a cross-validated perspective on its potential in cancer research.

This compound has emerged as a highly potent inhibitor of the c-Met kinase, a receptor tyrosine kinase frequently dysregulated in various cancers. Published research demonstrates its significant activity at both the enzymatic and cellular levels, positioning it as a compound of interest for further preclinical and clinical investigation.

Biochemical and Cellular Activity of this compound

This compound exhibits a strong inhibitory effect on the c-Met kinase with a reported half-maximal inhibitory concentration (IC50) of 16 nM .[1][2][3][4][5][6][7] In cellular assays, it has demonstrated cytotoxic activity against several human cancer cell lines, including:

  • A549 (Non-small cell lung carcinoma): IC50 values in the range of 0.56 - 1.59 µM.[1][2]

  • H460 (Large cell lung cancer): IC50 values in the range of 0.56 - 1.59 µM.[1][2]

  • HT-29 (Colorectal adenocarcinoma): IC50 values in the range of 0.56 - 1.59 µM.[1][2]

Further studies have shown that this compound can suppress colony formation in HT-29 cells, induce apoptosis in both HT-29 and A549 cells, and inhibit the motility of A549 cells, highlighting its potential to interfere with key cancer progression processes.[1][2]

Comparative Analysis with Alternative c-Met Inhibitors

To provide a comprehensive overview, the following table compares the reported in vitro activities of this compound with several other well-characterized c-Met inhibitors against the same or similar cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Inhibitorc-Met Kinase IC50 (nM)A549 Cell Line IC50 (µM)H460 Cell Line IC50 (µM)HT-29 Cell Line IC50 (µM)Reference(s)
This compound 16 0.56 - 1.59 0.56 - 1.59 0.56 - 1.59 [1][2]
Crizotinib8 - 11~0.05 - 4.3Not widely reportedNot widely reported[3][6][8][9][10]
Cabozantinib1.30.33 - 15.23Not widely reportedNot widely reported[1][11][12]
Tivantinib (ARQ 197)355 (Ki)~0.38Not widely reported~0.1 - 0.3 (constitutive p-Met)[5][13]
Capmatinib0.13 - 0.6Not widely reportedNot widely reportedNot widely reported[14][15][16]
Savolitinib<5Not widely reportedNot widely reportedNot widely reported[7]
Tepotinib36 (HGF-induced p-Met)Not widely reportedNot widely reported[17]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams illustrate the c-Met signaling pathway and a typical workflow for evaluating a c-Met inhibitor.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway cluster_downstream Downstream Effects HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 P2 P cMet->P2 P3 P cMet->P3 Autophosphorylation GRB2 GRB2 P1->GRB2 GAB1 GAB1 P2->GAB1 JAK JAK P3->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion mTOR->Invasion STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Figure 1: The c-Met signaling pathway is activated by its ligand, HGF, leading to downstream cascades that promote cancer cell proliferation, survival, migration, and invasion.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Potential Next Steps) kinase_assay Biochemical Kinase Assay (IC50 determination) cell_culture Cancer Cell Lines (A549, H460, HT-29) treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay colony_assay Colony Formation Assay treatment->colony_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay motility_assay Cell Motility Assay (e.g., Scratch Assay) treatment->motility_assay western_blot Western Blot (p-Met, p-AKT, p-ERK) treatment->western_blot xenograft Tumor Xenograft Model dosing This compound Administration xenograft->dosing tumor_measurement Tumor Growth Measurement dosing->tumor_measurement pk_pd Pharmacokinetics & Pharmacodynamics tumor_measurement->pk_pd

Figure 2: A generalized experimental workflow for characterizing the activity of a c-Met inhibitor like this compound, from initial biochemical screening to cellular and potential in vivo evaluation.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound's activity. Specific parameters may vary based on the original research publication.

c-Met Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), kinase buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • The c-Met enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in a kinase buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, H460, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[1]

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival and clonogenic potential.

  • Cell Plating: A low number of cells are seeded in 6-well plates.

  • Treatment: Cells are treated with the test compound at various concentrations for the duration of the experiment.

  • Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium is changed periodically.

  • Staining: The colonies are fixed and stained with a solution like crystal violet.

  • Quantification: The number of colonies (typically defined as containing >50 cells) in each well is counted. The results are expressed as a percentage of the number of colonies in the untreated control wells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: The cells are washed and resuspended in a binding buffer, then stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[2][4]

Cell Motility (Scratch) Assay

This assay measures the ability of a cell population to migrate and close a "wound" or gap created in a confluent monolayer.

  • Monolayer Formation: Cells are grown to confluence in a multi-well plate.

  • Wound Creation: A scratch is made through the cell monolayer using a sterile pipette tip.

  • Treatment: The cells are washed to remove debris and then incubated with fresh medium containing the test compound at various concentrations.

  • Imaging: Images of the scratch are captured at time zero and at subsequent time points (e.g., every 6-12 hours).

  • Analysis: The area of the scratch is measured over time, and the rate of wound closure is calculated. The inhibition of cell migration is determined by comparing the wound closure in treated wells to that in control wells.[14][17]

Western Blotting for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of c-Met and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement.

  • Cell Lysis: Cells treated with the inhibitor (and often stimulated with HGF) are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated c-Met (p-Met) and total c-Met, as well as for phosphorylated and total downstream effectors like AKT and ERK.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.[16][18][19]

References

c-Met-IN-10: A Potent Inhibitor of the c-Met Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

c-Met-IN-10 has emerged as a significant inhibitor of the c-Met receptor tyrosine kinase, a key player in cell proliferation, migration, and survival. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a critical target for therapeutic intervention. This guide provides a comprehensive overview of this compound, presenting its inhibitory activity in various cancer cell lines, detailing the experimental protocols for assessing its efficacy, and visualizing the intricate c-Met signaling pathway and experimental workflows.

Potency and Efficacy: IC50 Values of this compound

This compound demonstrates high potency against the c-Met kinase with an IC50 value of 16 nM.[1] Its efficacy extends to various cancer cell lines, where it exhibits significant inhibitory activity. The half-maximal inhibitory concentration (IC50) values in different cell lines are summarized in the table below, providing a comparative look at its effectiveness across diverse cancer types.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.56
H460Large Cell Lung Cancer~1.59
HT-29Colorectal Adenocarcinoma~1.59

Data sourced from MedChemExpress.[1]

Beyond its direct inhibitory effect on cell proliferation, this compound has been shown to suppress colony formation in HT-29 cells and inhibit the motility of A549 cells.[1] Furthermore, it is capable of inducing apoptosis in both HT-29 and A549 cell lines, highlighting its multifaceted anti-cancer activity.[1]

Understanding the Mechanism: The c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which are crucial for cell growth, survival, and migration.[2][3][4] Small molecule inhibitors like this compound typically function by competing with ATP for the binding site within the kinase domain, thereby preventing phosphorylation and subsequent activation of the downstream signaling cascade.[5]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds PI3K PI3K c-Met Receptor->PI3K Activates RAS RAS c-Met Receptor->RAS Activates STAT STAT c-Met Receptor->STAT Activates Akt Akt PI3K->Akt Proliferation, Survival, Migration Proliferation, Survival, Migration Akt->Proliferation, Survival, Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival, Migration STAT->Proliferation, Survival, Migration This compound This compound This compound->c-Met Receptor Inhibits Kinase Activity

c-Met Signaling Pathway and Inhibition by this compound

Experimental Protocols: Determining IC50 Values

The determination of IC50 values is a critical step in evaluating the potency of a kinase inhibitor. A common method employed is the cell viability assay, such as the MTT or CellTiter-Glo® assay. The general workflow for such an experiment is outlined below.

1. Cell Culture and Seeding:

  • Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A serial dilution of this compound is prepared.

  • The culture medium is replaced with medium containing the various concentrations of the inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) only.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 to 72 hours, to allow the inhibitor to exert its effect.

4. Viability Assessment:

  • A viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.

  • Following an incubation period as per the manufacturer's protocol, the absorbance or luminescence is measured using a plate reader.

5. Data Analysis:

  • The raw data is normalized to the vehicle-treated control wells.

  • The normalized data is then plotted against the logarithm of the inhibitor concentration, and a dose-response curve is generated using non-linear regression.

  • The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated from this curve.

IC50_Determination_Workflow Start Start Cell_Culture Culture and Seed Cancer Cell Lines Start->Cell_Culture Treatment Treat with Serial Dilutions of this compound Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Acquisition Measure Absorbance/ Luminescence Viability_Assay->Data_Acquisition Data_Analysis Normalize Data and Generate Dose-Response Curve Data_Acquisition->Data_Analysis IC50_Calculation Calculate IC50 Value Data_Analysis->IC50_Calculation End End IC50_Calculation->End

Experimental Workflow for IC50 Determination

References

A Head-to-Head Comparison of c-Met Kinase Inhibitors: c-Met-IN-10 and Cabozantinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, a clear understanding of the comparative efficacy and specificity of kinase inhibitors is paramount. This guide provides a detailed, data-driven comparison of two inhibitors of the c-Met receptor tyrosine kinase: c-Met-IN-10, a potent and specific research compound, and Cabozantinib, a clinically approved multi-kinase inhibitor.

At a Glance: Key Performance Indicators

The following tables summarize the available quantitative data for this compound and Cabozantinib, offering a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity - Kinase Inhibition

InhibitorTarget KinaseIC50 (nM)Other Notable Inhibited Kinases (IC50 nM)
This compound c-Met16[1][2]Data not available
Cabozantinib c-Met1.3[3]VEGFR2 (0.035), RET (5.2), KIT (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[3]

Table 2: Cellular Activity - Cancer Cell Line Inhibition

InhibitorCell LineCancer TypeIC50 (µM)
This compound A549Lung Carcinoma~0.56 - 1.59[1][2]
H460Large Cell Lung Cancer~0.56 - 1.59[1][2]
HT-29Colorectal Adenocarcinoma~0.56 - 1.59[1][2]
Cabozantinib TTMedullary Thyroid CarcinomaData available, but specific IC50 not cited in provided results.

Mechanism of Action and Kinase Selectivity

This compound is characterized as a highly potent c-Met kinase inhibitor.[1][2] Based on the available data, its primary strength appears to be its focused activity against c-Met. The lack of a broader kinase panel profile in the public domain suggests it may be a more selective inhibitor, making it a valuable tool for specifically interrogating the c-Met signaling pathway in preclinical research.

Cabozantinib , in contrast, is a potent multi-kinase inhibitor, targeting not only c-Met but also several other key receptor tyrosine kinases involved in tumor angiogenesis, invasion, and metastasis, such as VEGFR2, AXL, and RET.[3] This broader spectrum of activity underlies its clinical efficacy in various cancers, including medullary thyroid cancer and renal cell carcinoma, where multiple signaling pathways can drive tumor progression.[4][5]

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[6][7] These pathways are crucial for normal cellular processes like proliferation, motility, and morphogenesis.[6] In many cancers, aberrant c-Met activation leads to uncontrolled tumor growth, angiogenesis, and metastasis.[5][7] Both this compound and Cabozantinib exert their anti-cancer effects by inhibiting the kinase activity of c-Met, thereby blocking these downstream oncogenic signals.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization P-c-Met c-Met (Phosphorylated) c-Met->P-c-Met Autophosphorylation GRB2 GRB2 P-c-Met->GRB2 GAB1 GAB1 P-c-Met->GAB1 STAT3 STAT3 P-c-Met->STAT3 Motility Motility P-c-Met->Motility Invasion Invasion P-c-Met->Invasion Angiogenesis Angiogenesis P-c-Met->Angiogenesis RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival MAPK->Proliferation This compound This compound This compound->P-c-Met Cabozantinib Cabozantinib Cabozantinib->P-c-Met

Caption: Simplified c-Met signaling pathway and points of inhibition.

Experimental Protocols

Below are detailed methodologies for key experiments typically used to characterize and compare kinase inhibitors like this compound and Cabozantinib.

Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of the inhibitor against the target kinase.

Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide by the kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

    • Dilute the purified c-Met kinase to a working concentration in the reaction buffer.

    • Prepare a solution of the substrate peptide (e.g., poly(Glu, Tyr) 4:1) and [γ-³²P]ATP.

    • Prepare serial dilutions of the inhibitor (this compound or Cabozantinib) in DMSO.

  • Assay Procedure:

    • Add the kinase to the wells of a 96-well plate.

    • Add the serially diluted inhibitor to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the substrate/[γ-³²P]ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare Reagents Plate Setup Add Kinase and Inhibitor to Plate Prepare Reagents->Plate Setup Incubation Pre-incubate Plate Setup->Incubation Reaction Add Substrate/ATP and Incubate Incubation->Reaction Stop Reaction Stop Reaction Reaction->Stop Reaction Filtration Filter and Wash Stop Reaction->Filtration Detection Measure Radioactivity Filtration->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for a typical radiometric kinase inhibition assay.
Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of the inhibitor in a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, HT-29) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in culture media.

    • Remove the old media from the cells and add the media containing the different concentrations of the inhibitor.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization and Measurement:

    • After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the ability of the inhibitor to suppress tumor growth in vivo.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Protocol:

  • Animal Model and Cell Implantation:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice).

    • Harvest cultured human cancer cells (e.g., HT-29) and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a specific number of cells (e.g., 1-5 x 10⁶) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the inhibitor (formulated in an appropriate vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

    • Monitor the body weight and general health of the mice.

    • The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers).

Conclusion

This comparative guide highlights the distinct profiles of this compound and Cabozantinib. This compound, with its potent and seemingly selective inhibition of c-Met, is an excellent candidate for preclinical studies focused on the specific roles of the c-Met pathway. Cabozantinib's multi-targeted approach, effectively hitting c-Met, VEGFR2, and other key oncogenic drivers, provides a broader anti-tumor activity that has been successfully translated into clinical practice. The choice between these or similar inhibitors will ultimately depend on the specific research question or therapeutic strategy, with this guide providing the foundational data to inform that decision.

References

Benchmarking c-Met-IN-10: A Comparative Guide to c-Met Kinase Tool Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel c-Met kinase inhibitor, c-Met-IN-10, against established tool compounds: Crizotinib, Capmatinib, Savolitinib, and Tepotinib. The following sections present a head-to-head analysis of their biochemical and cellular activities, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.

Data Presentation: Quantitative Comparison of c-Met Inhibitors

The following tables summarize the biochemical and cellular potency of this compound and the selected tool compounds. Direct comparison of cellular activity should be interpreted with caution due to the use of different cancer cell lines in some studies.

Table 1: Biochemical Potency Against c-Met Kinase

CompoundBiochemical IC50 (nM)
This compound 16 [1][2][3]
Crizotinib~8 - 11[4][5]
Capmatinib0.13[6][7][8][9]
Savolitinib5[10][11][12]
Tepotinib~1.7 - 4[13][14][15][16][17]

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineCellular IC50 (µM)
This compound A549 (Lung Carcinoma) ~0.56 - 1.59 [1][2][3]
H460 (Large Cell Lung Cancer) ~0.56 - 1.59 [1][2][3]
HT-29 (Colorectal Adenocarcinoma) ~0.56 - 1.59 [1][2][3]
CrizotinibA549 (Lung Carcinoma)~11.25[18]
H460 (Large Cell Lung Cancer)~14.29[18]
CapmatinibH441 (Lung Papillary Adenocarcinoma)~0.002[7]
SNU-5 (Gastric Carcinoma)~0.0012[19]
SavolitinibHs746T (Gastric Carcinoma)EC50 < 0.1[11]
TepotinibA549 (Lung Carcinoma)~0.006 (p-Met inhibition)[15][17][20]
EBC-1 (Lung Squamous Cell Carcinoma)~0.009 (p-Met inhibition)[13][15]

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the c-Met signaling pathway and a general workflow for evaluating c-Met inhibitors.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2/SOS cMet->GRB2 GAB1 GAB1 cMet->GAB1 Phosphorylation STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation, Survival, Invasion, Angiogenesis STAT3->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Inhibitor c-Met Inhibitor Inhibitor->cMet Inhibition Experimental_Workflow Experimental Workflow for c-Met Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Kinase_Assay c-Met Kinase Assay (Recombinant Protein) Determine_IC50_Biochem Determine Biochemical IC50 Kinase_Assay->Determine_IC50_Biochem Data_Comparison Compare Potency and Selectivity of this compound vs. Tool Compounds Determine_IC50_Biochem->Data_Comparison Cell_Culture Culture Cancer Cell Lines (e.g., A549, H460, HT-29) Phospho_Assay c-Met Phosphorylation Assay Cell_Culture->Phospho_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Determine_IC50_Cell Determine Cellular IC50 Phospho_Assay->Determine_IC50_Cell Proliferation_Assay->Determine_IC50_Cell Determine_IC50_Cell->Data_Comparison

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling c-Met-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the research compound c-Met-IN-10. Given that this compound is a potent c-Met inhibitor, it is imperative to handle it with the utmost care to avoid potential exposure and ensure a safe laboratory environment.[1] The following procedures are based on best practices for handling potent research-grade kinase inhibitors and other hazardous chemicals.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous chemicals.[2][3] The minimum required PPE for handling this compound in a solid (powder) or dissolved state is outlined below.

Table 1: Recommended Personal Protective Equipment (PPE) for this compound

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of chemotherapy-rated gloves.[4][5] Change the outer glove immediately if contaminated.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[4][5]
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes and aerosols.
Face Protection Face ShieldA full-face shield should be worn over safety goggles, especially when there is a risk of splashes.
Respiratory Protection N95 or Higher RespiratorAn N95 or higher-rated respirator is recommended, particularly when handling the powdered form of the compound, to prevent inhalation.[5]
Safe Handling Procedures

Adherence to strict handling protocols is critical to minimize the risk of exposure during routine laboratory operations.

Step 1: Preparation and Weighing

  • Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • Weighing: Use a dedicated analytical balance within the containment area. Tare a tared weigh boat or paper before adding the compound.

  • Tool Handling: Use dedicated spatulas and tools for handling the compound. Clean these tools thoroughly after each use.

Step 2: Dissolving the Compound

  • Solvent Addition: Add the solvent to the vial containing the powdered this compound slowly and carefully to avoid splashing.

  • Vortexing/Sonication: If required, cap the vial securely before vortexing or sonicating to ensure complete dissolution.

Step 3: General Laboratory Use

  • Labeling: Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

  • Transport: When moving solutions, use a secondary container to prevent spills.

Spill Management and Emergency Procedures

Accidents can happen, and a clear plan for managing spills is essential.

  • Small Spills (Powder):

    • Do not sweep. Gently cover the spill with absorbent pads or granules.

    • Wet the absorbent material with a suitable solvent (e.g., 70% ethanol) to prevent the powder from becoming airborne.

    • Carefully wipe up the spill with damp absorbent pads, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Small Spills (Liquid):

    • Absorb the spill with absorbent pads or granules.

    • Wipe the area clean with a suitable laboratory disinfectant or detergent.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Seek medical attention immediately after any exposure.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including empty vials, contaminated gloves, gowns, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[6]

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_start Start: Obtain this compound don_ppe Don Appropriate PPE prep_start->don_ppe enter_hood Enter Designated Containment Hood don_ppe->enter_hood weigh_powder Weigh Powdered Compound enter_hood->weigh_powder dissolve Dissolve in Solvent weigh_powder->dissolve use_in_exp Use in Experiment dissolve->use_in_exp collect_solid Collect Solid Waste use_in_exp->collect_solid collect_liquid Collect Liquid Waste use_in_exp->collect_liquid spill_detected Spill Detected use_in_exp->spill_detected seal_waste Seal & Label Waste Containers collect_solid->seal_waste collect_liquid->seal_waste dispose_waste Dispose via EHS seal_waste->dispose_waste assess_spill Assess Spill Size spill_detected->assess_spill small_spill Handle Small Spill assess_spill->small_spill Small large_spill Evacuate & Call EHS assess_spill->large_spill Large small_spill->collect_solid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.